4-Bromo-2,6-difluorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSRKKGNFFTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840481-49-4 | |
| Record name | 840481-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2,6-difluorobenzamide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 4-Bromo-2,6-difluorobenzamide is a halogenated aromatic amide of significant interest to the scientific community, particularly in the field of drug discovery. Its core structure, the 2,6-difluorobenzamide motif, is recognized as a privileged scaffold for the development of novel antibacterial agents that target the essential cell division protein FtsZ. The bromine atom at the 4-position further enhances its utility, serving as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. This guide provides a detailed overview of the compound's physicochemical properties, outlines a robust synthetic pathway, details its primary mechanism of action as an FtsZ inhibitor, and presents standardized protocols for its analysis and quality control, serving as a vital resource for researchers and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel therapeutics with innovative mechanisms of action. One promising and underexploited target is the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ, a bacterial homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that is indispensable for bacterial cell division.[2] Disrupting FtsZ function leads to a catastrophic failure in cytokinesis, making it an attractive target for new antibacterial agents.
Within this context, the 2,6-difluorobenzamide scaffold has emerged as a cornerstone for the design of potent FtsZ inhibitors.[3] These compounds bind to a unique allosteric site on the FtsZ protein, distinct from the GTP-binding site, inducing a conformational change that hyper-stabilizes FtsZ polymers.[1][4] This action effectively jams the cell division machinery, leading to cell death. This compound is a key representative of this class, embodying both the potent FtsZ-inhibiting pharmacophore and a functional group (bromine) that allows for extensive medicinal chemistry exploration. This document serves as an in-depth technical guide to its synthesis, properties, and application.
Physicochemical Properties
This compound is a solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and an amide functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical properties of the amide and the reactivity of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₂NO | PubChem[5] |
| Molecular Weight | 236.02 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| PubChem CID | 59656682 | PubChem[5] |
| Appearance | White to off-white solid (predicted) | - |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)F)C(=O)N | PubChem[5] |
| InChI Key | RILKJDFRRMCYRX-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that can be logically designed from commercially available starting materials. A reliable strategy involves the initial synthesis of the corresponding benzoic acid, followed by conversion to the amide. This approach ensures high yields and purity.
Experimental Protocol: Synthesis from 1-Bromo-3,5-difluorobenzene
This protocol describes a robust, three-step synthesis.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid [6]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to the stirred THF. Subsequently, add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Causality: n-BuLi is a strong organometallic base that selectively deprotonates the carbon atom between the two fluorine atoms due to the activating, electron-withdrawing effect of the fluorine substituents. This forms a directed lithiated intermediate.[6]
-
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours. The lithiated intermediate acts as a potent nucleophile, attacking the CO₂ to form a carboxylate salt.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. This protonates the carboxylate salt to yield the desired 4-Bromo-2,6-difluorobenzoic acid.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-Bromo-2,6-difluorobenzoic acid in dichloromethane (DCM).
-
Chlorination: Add thionyl chloride (SOCl₂) dropwise.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.
-
-
Reaction: Gently reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzoyl chloride, which is often used immediately in the next step without further purification.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-Bromo-2,6-difluorobenzoyl chloride in an appropriate solvent like THF and cool in an ice bath.
-
Amidation: Add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the stirred solution.
-
Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable primary amide.
-
-
Workup: After the reaction is complete, partition the mixture between water and an organic solvent.
-
Purification: Collect the organic layer, dry it, and concentrate it. The resulting solid, this compound, can be purified by column chromatography or recrystallization to achieve high purity.
Key Applications in Drug Discovery
Mechanism of Action: FtsZ Inhibition
The primary value of this compound in drug development lies in its potent inhibition of the bacterial FtsZ protein.
-
Binding Site: Unlike many inhibitors that target the active GTP-binding site, benzamides bind to a distinct allosteric pocket. This site, often called the "benzamide binding site," is located in a hydrophobic cleft between the C-terminal domain and core helix H7 of the FtsZ monomer.[4] This provides an advantage for specificity, as this site is not present in the eukaryotic homolog, tubulin.[3]
-
Mechanism: Binding of the benzamide derivative promotes a conformational state in the FtsZ protomer that favors polymerization.[1][2] This leads to the formation of hyper-stable filaments that are unable to undergo the dynamic assembly and disassembly required for a functional Z-ring.[1] Instead of a single, precise ring at the division site, FtsZ forms multiple, static foci throughout the cell, effectively halting cytokinesis.[7]
Utility as a Synthetic Intermediate
The bromine atom on the aromatic ring is a key feature for synthetic chemists. It serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.
This allows researchers to use this compound as a starting scaffold to rapidly generate libraries of novel derivatives, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a self-validating system for determining the purity of a synthesized batch.
Principle: The compound is separated on a nonpolar stationary phase based on its hydrophobicity. A polar mobile phase is used, and the compound's retention time is characteristic of its identity under specific conditions. Purity is determined by the relative area of the main peak.[8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a working standard by diluting the stock to ~0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL). Ensure the sample is fully dissolved. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The peak asymmetry factor should be between 0.9 and 1.5.[9] This validates that the chromatographic system is performing correctly.
-
Analysis: Inject the sample solution. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Structural Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 236.0 and [M+Na]⁺ at m/z 258.0, with a characteristic isotopic pattern for one bromine atom.
-
¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show signals for the aromatic proton and the two amide protons (-NH₂). The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the chemical equivalence of the two fluorine atoms.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-Bromo-2,6-difluorobenzaldehyde can be used to infer potential hazards.[10][11]
| Hazard Class | Classification | Precautionary Statements |
| Acute Oral Toxicity | Predicted Category 3 or 4 (Toxic or Harmful if swallowed) | P264, P270, P301+P312[10] |
| Skin Irritation | Predicted Category 2 (Causes skin irritation) | P280, P302+P352[10] |
| Eye Irritation | Predicted Category 2A (Causes serious eye irritation) | P280, P305+P351+P338[10] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound stands out as a compound of high strategic value for researchers in medicinal chemistry and drug development. Its molecular architecture is optimized for the inhibition of the bacterial FtsZ protein, a validated and promising target for overcoming antibiotic resistance. Furthermore, its amenability to synthetic modification via the bromo substituent makes it an excellent scaffold for the development of next-generation therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for its reliable use in a research setting, empowering scientists to further explore its potential in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-ブロモ-2,6-ジフルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-difluorobenzamide
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 4-Bromo-2,6-difluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and purity assessment of this compound.
Introduction
This compound is a halogenated aromatic amide of interest in medicinal chemistry and materials science. Its structural confirmation is paramount for its application in research and development. Spectroscopic techniques offer a powerful, non-destructive means to verify the molecular structure and purity of synthesized this compound. This guide outlines the predicted spectral characteristics and provides detailed experimental protocols for data acquisition.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that influence its spectral properties: a benzene ring, a carboxamide group (-CONH₂), and halogen substituents (one bromine and two fluorine atoms). The fluorine atoms at positions 2 and 6 create a symmetric substitution pattern relative to the bromine atom at position 4 and the benzamide group at position 1.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine nuclei, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | Triplet (t) | 2H | H-3, H-5 | The two aromatic protons are chemically equivalent and are coupled to the two adjacent fluorine atoms, resulting in a triplet. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield. |
| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | -NH₂ | The amide protons are typically broad and their chemical shift can vary depending on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C=O | The carbonyl carbon of the amide group is expected in this region. |
| ~ 158 - 162 (d, ¹JCF) | C-2, C-6 | These carbons are directly attached to fluorine, leading to a large one-bond coupling constant and a significant downfield shift. |
| ~ 130 - 135 (t, ³JCF) | C-3, C-5 | These carbons are coupled to the two fluorine atoms three bonds away, resulting in a triplet. |
| ~ 115 - 120 (t, ²JCF) | C-1 | This quaternary carbon is coupled to the two adjacent fluorine atoms. |
| ~ 100 - 105 | C-4 | The carbon attached to bromine is expected in this region, shifted upfield relative to the other aromatic carbons due to the heavy atom effect of bromine. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will show a single resonance due to the chemical equivalence of the two fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -100 to -120 | Singlet | F-2, F-6 | The two fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms, resulting in a singlet. The exact chemical shift will be relative to a standard like CFCl₃. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
A smaller number of scans is typically needed compared to ¹³C NMR.
-
Reference the spectrum to an appropriate fluorine standard.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic moieties.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch | Amide (-NH₂) |
| ~ 1680 - 1650 | C=O stretch | Amide (Amide I band) |
| ~ 1620 - 1580 | N-H bend | Amide (Amide II band) |
| ~ 1600, ~1470 | C=C stretch | Aromatic ring |
| ~ 1250 - 1000 | C-F stretch | Aryl-fluoride |
| ~ 800 - 600 | C-Br stretch | Aryl-bromide |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Caption: A typical workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The expected m/z values for the molecular ions are:
-
m/z ≈ 235 (for C₇H₄⁷⁹BrF₂NO)
-
m/z ≈ 237 (for C₇H₄⁸¹BrF₂NO)
-
-
Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. Expected fragment ions include:
-
[M - NH₂]⁺
-
[M - CONH₂]⁺ (corresponding to the 4-bromo-2,6-difluorophenyl cation)
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will likely induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, based on established principles of spectroscopy and data from analogous compounds. By following the outlined experimental protocols and using the interpretive guidance provided, researchers can effectively confirm the synthesis and purity of this important chemical entity.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 4-Bromo-2,6-difluorobenzamide in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for further functionalization and two fluorine atoms that can modulate physicochemical properties, makes it a valuable intermediate in the synthesis of complex therapeutic agents. As with any halogenated aromatic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
1.1. Extrapolated GHS Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to fall into the following hazard classes:
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Data from 4-Bromo-2,6-difluorobenzaldehyde suggests oral toxicity.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analogous compounds like 2,6-difluorobenzamide and 4-bromo-2,5-dimethoxybenzaldehyde are known skin irritants.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 2,6-difluorobenzamide and 4-bromo-2,5-dimethoxybenzaldehyde indicate the potential for serious eye irritation.[3][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2,6-Difluorobenzamide is classified as a respiratory irritant.[4] |
1.2. Pictograms and Signal Word
Signal Word: Danger or Warning
Hazard Pictograms:
-
Skull and Crossbones (GHS06) : For acute oral toxicity.
-
Exclamation Mark (GHS07) : For skin, eye, and respiratory irritation.
1.3. Primary Routes of Exposure and Potential Health Effects
-
Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.
-
Skin Contact: Causes skin irritation, redness, and pain. Prolonged contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and discomfort.
-
Ingestion: Toxic or harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
2.1. The Hierarchy of Controls
The most effective safety strategies prioritize engineering and administrative controls, with PPE serving as the final barrier.
Caption: Hierarchy of controls for handling this compound.
2.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Safe Handling and Storage: Maintaining Compound Integrity and a Secure Environment
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the quality of the reagent.
3.1. Handling Protocol
-
Preparation: Before handling, ensure that all necessary PPE is donned and that a chemical fume hood is operational.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust particles.
-
Spill Prevention: Use appropriate tools (spatulas, etc.) for transfers and work on a contained surface to facilitate cleanup in case of a spill.
-
Avoidance of Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.
3.2. Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and drink.
Emergency Procedures: A Plan for Every Contingency
Rapid and appropriate responses to emergencies can significantly mitigate potential harm.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
4.2. Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Considerations: Environmental Responsibility
As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. Halogenated waste streams should be segregated from non-halogenated waste.[5]
-
Containerization: Collect waste in a designated, labeled, and sealed container for hazardous materials.
Conclusion: A Culture of Safety in Research
The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into daily laboratory practices, scientists can mitigate risks, ensure a safe working environment, and continue to advance the frontiers of drug discovery.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-Bromo-2,6-difluorobenzamide, a valuable building block in medicinal chemistry and materials science. The described methodology emphasizes a strategic approach starting from the readily available 1-bromo-3,5-difluorobenzene. Key transformations include a highly regioselective directed ortho-lithiation to introduce a carboxylic acid functionality, followed by a robust amidation to yield the target compound. This document offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety considerations, and characterization data to ensure reproducibility and safe execution in a laboratory setting.
Introduction
Halogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Specifically, molecules incorporating fluorine atoms often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated electronic properties. This compound combines the synthetic versatility of a bromine handle, suitable for a wide range of cross-coupling reactions, with the unique physicochemical properties imparted by the difluorinated benzene ring. This makes it a highly sought-after precursor for the development of novel bioactive compounds and functional materials. This guide presents a validated and accessible synthetic pathway to this important molecule.
Strategic Rationale for the Synthetic Route
The chosen synthetic strategy is predicated on a two-step sequence commencing with 1-bromo-3,5-difluorobenzene. This approach is advantageous due to the commercial availability and relatively low cost of the starting material. The core of this strategy lies in the precise introduction of a functional group at the C4 position, flanked by the two fluorine atoms.
The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
This route is divided into two key stages:
-
Directed ortho-Lithiation and Carboxylation: This step leverages the directing ability of the fluorine atoms to achieve regioselective deprotonation at the C4 position using a strong base, followed by quenching with carbon dioxide to form the corresponding carboxylic acid.
-
Amidation: The resulting 4-bromo-2,6-difluorobenzoic acid is then converted to the target amide. This can be achieved through several reliable methods, including the formation of an acyl chloride intermediate or the use of modern peptide coupling reagents.
Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |
| 1-Bromo-3,5-difluorobenzene[1] | C₆H₃BrF₂ | 192.99 | - | 140 | Flammable liquid, Harmful if swallowed, Skin irritant, Skin sensitizer, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life. |
| 4-Bromo-2,6-difluorobenzoic acid[2] | C₇H₃BrF₂O₂ | 237.00 | 204 | - | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. |
| This compound[3] | C₇H₄BrF₂NO | 236.02 | - | - | Acute toxicity (oral, dermal, inhalation) - Category 4, Skin irritation - Category 2, Eye irritation - Category 2A. |
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2,6-difluorobenzoic acid
This procedure utilizes a directed ortho-lithiation reaction, a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atoms on the starting material, 1-bromo-3,5-difluorobenzene, direct the deprotonation to the C4 position due to their inductive electron-withdrawing effects and their ability to coordinate with the lithium cation.[4][5][6]
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2,6-difluorobenzoic acid via directed ortho-lithiation.
Materials:
-
1-Bromo-3,5-difluorobenzene (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [7]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cooled THF.
-
To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.
-
Slowly add the solution of 1-bromo-3,5-difluorobenzene to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully add crushed dry ice to the reaction mixture in small portions. A significant exotherm may be observed. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-bromo-2,6-difluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Safety Precautions for Organolithium Reagents:
Working with organolithium reagents such as n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[8][9][10][11][12]
-
All reactions must be conducted under an inert atmosphere (nitrogen or argon).
-
Glassware must be rigorously dried before use.
-
Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves (nitrile gloves are often worn under neoprene or butyl rubber gloves for added protection).
-
Have a Class D fire extinguisher readily available. Do not use water or carbon dioxide extinguishers on lithium fires.
-
Perform all transfers of organolithium reagents in a fume hood.
Part 2: Synthesis of this compound
The conversion of the carboxylic acid to the amide can be efficiently accomplished by first converting the acid to a more reactive acyl chloride, followed by reaction with ammonia.
Reaction Scheme:
Caption: Amidation of 4-Bromo-2,6-difluorobenzoic acid.
Materials:
-
4-Bromo-2,6-difluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, e.g., 2-3 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,6-difluorobenzoic acid and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature. Gas evolution (SO₂ or CO₂/CO) will be observed.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
In a separate beaker, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. A precipitate of the amide will form.
-
Stir the mixture for 30-60 minutes.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization.
Alternative Amidation Methods:
For substrates sensitive to the conditions of acyl chloride formation, direct amide coupling methods using peptide coupling reagents are an excellent alternative.[13][14][15][16] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can efficiently mediate the formation of the amide bond under mild conditions.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region should show a characteristic splitting pattern consistent with the substitution on the benzene ring. The amide protons (-CONH₂) will typically appear as two broad singlets.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic chemical shift.
-
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a compound containing one bromine atom.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
The synthesis route detailed in this guide provides a clear and reproducible method for obtaining this compound. The key to this synthesis is the efficient and regioselective carboxylation of 1-bromo-3,5-difluorobenzene via directed ortho-lithiation. The subsequent amidation is a robust and high-yielding transformation. By following the detailed protocols and adhering to the specified safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors.
References
- 1. 1-ブロモ-3,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | FB69968 [biosynth.com]
- 3. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
electrophilicity of 4-Bromo-2,6-difluorobenzamide
An In-depth Technical Guide to the Electrophilicity of 4-Bromo-2,6-difluorobenzamide
Abstract
This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility is largely dictated by the electrophilic nature of its aromatic ring, which is engineered by the synergistic effects of its substituents. This guide provides a comprehensive analysis of the factors governing the , integrating theoretical principles with practical applications. We will explore the electronic properties of the molecule, delve into computational and experimental methods for assessing its reactivity, and provide detailed protocols for its study and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.
Introduction: The Significance of Engineered Electrophilicity
In the landscape of modern organic synthesis, particularly in the realm of drug discovery, the ability to selectively construct complex molecular architectures is paramount. Substituted benzamides are a prominent class of compounds with wideranging pharmacological activities, including antipsychotic, antidepressant, and antiemetic effects.[1][2] this compound has emerged as a key intermediate due to its unique substitution pattern, which imparts a distinct reactivity profile.
The electrophilicity of the benzene ring is the cornerstone of this molecule's synthetic value. Aromatic rings are typically nucleophilic; however, the strategic placement of potent electron-withdrawing groups can reverse this intrinsic reactivity, making the ring susceptible to attack by nucleophiles.[3][4] This guide will dissect the structural and electronic features of this compound that give rise to its pronounced electrophilicity and explore how this property is harnessed in chemical synthesis.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its four substituents: two fluorine atoms, one bromine atom, and a primary amide group. Each substituent modulates the electron density of the aromatic ring through a combination of inductive and resonance effects.
-
Fluorine Atoms (C2, C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the carbons to which they are attached (ipso-carbons) and, to a lesser extent, the rest of the ring. While fluorine can theoretically exert a +R (resonance) effect by donating a lone pair, its -I effect is overwhelmingly dominant in aryl fluorides. The ortho-positioning of two fluorine atoms is critical for activating the ring toward nucleophilic attack.
-
Bromine Atom (C4): Bromine also exhibits a -I effect, though weaker than fluorine's. It serves a dual role: contributing to the overall electron deficiency of the ring and acting as a potential leaving group in substitution reactions.
-
Amide Group (-CONH₂): The amide group is deactivating due to the electron-withdrawing nature of its carbonyl moiety (-I and -R effects). This further enhances the electrophilicity of the aromatic ring.
The cumulative effect of these substituents is a highly electron-deficient (electrophilic) aromatic system, primed for reactions with nucleophiles.
References
- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-2,6-difluorobenzamide
Foreword: Unlocking Synthetic Potential
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks, 4-Bromo-2,6-difluorobenzamide emerges as a molecule of significant interest. Its unique substitution pattern—a C-Br bond flanked by two fluorine atoms and a benzamide moiety—presents a fascinating case study in chemical reactivity. This guide offers an in-depth exploration of the C-Br bond in this molecule, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness its synthetic potential. We will delve into the electronic and steric factors governing its reactivity, explore its utility in key cross-coupling reactions, and discuss the nuances of nucleophilic aromatic substitution, all while grounding our discussion in established mechanistic principles and field-proven methodologies.
The Electronic and Steric Landscape of this compound
The reactivity of the C-Br bond in this compound is a direct consequence of the interplay between the electronic and steric effects exerted by its substituents.
-
Electronic Effects: The two fluorine atoms positioned ortho to the bromine atom are strongly electron-withdrawing through the inductive effect. This polarization of the C-F bonds leads to a significant decrease in electron density on the aromatic ring, rendering the carbon atom of the C-Br bond more electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the benzamide group, particularly its carbonyl moiety, contributes to the overall electron deficiency of the aromatic system. This electron deficiency is a critical factor in facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
Steric Effects: The ortho-fluorine substituents also introduce steric hindrance around the C-Br bond. While significant steric bulk can sometimes impede reactions, in the context of certain palladium-catalyzed cross-couplings, it can surprisingly accelerate the activation of the aryl halide.[2][3][4] This phenomenon can be attributed to a distortion of the aryl halide bond, making it more susceptible to cleavage.[4] The interplay of steric and electronic effects is a recurring theme in the chemistry of this molecule and will be explored further in the context of specific reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] this compound is an excellent substrate for these transformations, owing to the factors discussed above.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[7][8] The reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.[7]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient aryl bromides like this compound, catalyst systems that are both highly active and resistant to decomposition are preferred. A common choice is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like SPhos or XPhos. These ligands stabilize the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: A base is required to activate the organoboron species for transmetalation.[8] The choice of base can significantly impact the reaction outcome. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base should be carefully considered to ensure efficient reaction without promoting side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can play a beneficial role in dissolving the inorganic base and facilitating the transmetalation step.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
Logical Relationship Diagram: Suzuki-Miyaura Coupling
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzamides from 4-Bromo-2,6-difluorobenzamide
Introduction
Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point in drug discovery and development.[1][2][3] The 2,6-difluorobenzamide scaffold, in particular, has garnered significant interest, notably as a key component in the development of FtsZ inhibitors, a promising new class of antibacterial agents.[1][4] This application note provides a comprehensive guide for the synthesis of a variety of substituted benzamides starting from the readily available building block, 4-Bromo-2,6-difluorobenzamide. We will explore two powerful synthetic strategies: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols and insights into reaction optimization.
The strategic placement of two fluorine atoms ortho to the benzamide moiety in the starting material significantly influences its reactivity. These electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, making SNAr a viable synthetic route. In the context of palladium-catalyzed cross-coupling reactions, these fluorine atoms can impact the oxidative addition step and the overall electron density of the aryl halide. Understanding these electronic effects is crucial for selecting the appropriate reaction conditions and achieving high yields of the desired substituted benzamides.
Synthetic Strategies
Two primary synthetic routes are detailed for the functionalization of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are exceptionally versatile for forming carbon-carbon and carbon-nitrogen bonds. We will focus on two of the most robust and widely used reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly relevant for this substrate due to the activating effect of the ortho-difluoro substituents. It allows for the direct displacement of an activated leaving group (in some cases, one of the fluorine atoms) by a nucleophile.
The choice of synthetic strategy will depend on the desired substituent and the overall synthetic scheme. The following sections provide detailed protocols and a discussion of the key experimental parameters for each method.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simple precursors.[6] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-difluorobenzamides
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[7][8][9][10]
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Application Notes: A Practical Guide to the Suzuki Coupling of 4-Bromo-2,6-difluorobenzamide
Introduction: Synthesizing Complex Biaryls
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] A key application is the synthesis of substituted biphenyls, a structural motif prevalent in many biologically active compounds.[4][5]
This guide provides a detailed protocol and technical insights for the Suzuki coupling of 4-Bromo-2,6-difluorobenzamide . This substrate is of particular interest in medicinal chemistry due to the unique properties imparted by its difluoro and amide functionalities. However, its electronic nature—specifically, the strong electron-withdrawing effects of the two fluorine atoms and the benzamide group—classifies it as an electron-deficient aryl halide.[6] While this property facilitates the initial oxidative addition step, it also necessitates careful optimization of the catalyst system and reaction conditions to achieve high yields and avoid common side reactions. This document will explore the mechanistic underpinnings, detail a robust experimental protocol, and offer troubleshooting advice for researchers working with this challenging yet valuable substrate.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex.[6][7] Understanding this mechanism is crucial for rational protocol design and troubleshooting. The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step. The electron-deficient nature of the substrate accelerates this process, forming a square-planar Palladium(II) intermediate.[1][6]
-
Transmetalation : This step involves the transfer of the organic moiety (R²) from the boron atom to the palladium center. This process is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (R²-B(OH)₃⁻), which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[7][8][9]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center (the benzamide and the R² group) couple and are expelled from the coordination sphere, forming the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Protocol: A Guide to Reagent Selection
The success of coupling an electron-deficient substrate like this compound hinges on the judicious selection of four key components: the palladium catalyst, the boronic acid partner, the base, and the solvent system.
Palladium Catalyst: The Engine of the Reaction
The choice of ligand coordinated to the palladium center is paramount. For electron-deficient aryl halides, bulky and electron-rich ligands are required to promote the crucial reductive elimination step and prevent catalyst decomposition.
-
Recommended Catalysts : While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results. We recommend using pre-formed Pd(II) precatalysts combined with specialized ligands.
-
Buchwald-type Biarylphosphine Ligands : Ligands such as SPhos , XPhos , and RuPhos are highly effective.[10] Their steric bulk and electron-donating properties stabilize the catalytic species and accelerate the reaction.
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma-donors that form very stable palladium complexes, making them excellent for challenging couplings.[8]
-
-
Palladium Source : Common sources include Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.
Boronic Acid/Ester: The Coupling Partner
While a wide variety of aryl and heteroaryl boronic acids are commercially available, their stability can be a concern.
-
Boronic Acids vs. Esters : Boronic acids are the standard, but they can be susceptible to a side reaction called protodeboronation , especially under harsh basic conditions.[11] Boronic pinacol esters (Bpin) are often more stable alternatives.[6]
-
Potassium Aryltrifluoroborates (ArBF₃K) : These are highly stable, crystalline solids that are excellent surrogates for boronic acids.[2][8] They are less prone to protodeboronation and often provide more consistent results.
Base: The Activator
The base plays a critical role in activating the boronic acid for transmetalation.[12] Its strength, solubility, and compatibility with other functional groups must be considered.
-
Inorganic Bases :
-
Potassium Phosphate (K₃PO₄) : A strong, effective base that is often the top choice for difficult couplings. Its use can often accelerate the reaction and improve yields.[7]
-
Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive option. Its high solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃) : A standard, cost-effective choice that works well in many cases, though it may require higher temperatures or longer reaction times.[2]
-
-
Causality : The choice of base directly influences the rate of transmetalation and can suppress side reactions. For electron-deficient substrates, a stronger, non-nucleophilic base like K₃PO₄ is often preferred to ensure efficient formation of the boronate "ate" complex without degrading the substrate.[11]
Solvent System: The Reaction Medium
A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.[2]
-
Recommended Solvents :
-
1,4-Dioxane/Water : A very common and effective combination.
-
Tetrahydrofuran (THF)/Water : Another excellent choice.[7]
-
Toluene/Water : Useful for higher-temperature reactions.
-
-
Degassing is Critical : Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen.[11] Therefore, it is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent catalyst deactivation and the unwanted homocoupling of the boronic acid.[10][11]
Data Summary: Recommended Reaction Conditions
The following table summarizes optimized conditions for the Suzuki coupling of this compound with a generic arylboronic acid.
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol % |
| Ligand | SPhos or XPhos | 2-4 mol % |
| Base | K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 4:1 to 10:1 ratio (0.1 M concentration) |
| Temperature | 80 - 100 °C | To ensure reasonable reaction rates |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Materials:
-
This compound (236 mg, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (8.2 mg, 0.02 mmol, 2 mol%)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water (2 mL)
-
Reaction vial with stir bar and septum
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Vessel Preparation : To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Establish Inert Atmosphere : Seal the vial with a septum. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Reagent Addition : Under a positive pressure of argon, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution : Place the sealed vial in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[7]
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final biphenyl product.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst : Palladium source or ligand has degraded. 2. Oxygen Contamination : Deactivated the Pd(0) catalyst. 3. Insufficient Heat : Reaction is too slow at the set temperature. | 1. Use fresh, high-purity catalyst and ligand. 2. Improve the degassing procedure for solvents; ensure a proper inert atmosphere is maintained.[10][11] 3. Increase the temperature in 10 °C increments (e.g., to 100 °C). |
| Protodeboronation | 1. Harsh Conditions : The boronic acid is decomposing before it can couple. 2. Excess Water : Water can act as a proton source. | 1. Switch to a more stable boronic pinacol ester or a potassium aryltrifluoroborate. 2. Use anhydrous base and solvent if the substrate is compatible, or use a milder base like KF.[11] |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination : Leads to oxidative side reactions. | 1. Ensure the reaction setup is scrupulously free of oxygen. Thoroughly degas all solvents and reagents.[10] |
| Dehalogenation of Starting Material | 1. Side Reaction Pathway : The Ar-Pd-Br intermediate is being reduced. | 1. Re-screen catalyst ligands. A different ligand may favor reductive elimination over dehalogenation.[6] 2. Try a different base, such as Cs₂CO₃ or KF. |
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Strategic Protocol for the Buchwald-Hartwig Amination of 4-Bromo-2,6-difluorobenzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, with the Buchwald-Hartwig amination standing out as a powerful and versatile tool.[1][2] However, its application to sterically hindered and electron-deficient substrates, such as 4-Bromo-2,6-difluorobenzamide, presents significant challenges. The ortho-difluoro substitution creates considerable steric congestion around the reaction center, while the benzamide moiety is a comparatively weak nucleophile. This guide provides a detailed, field-proven protocol for successfully navigating these challenges. We will dissect the critical parameters—ligand, base, and solvent selection—and explain the mechanistic rationale behind each choice to ensure reproducible, high-yielding results. This document serves as both a practical guide for the bench chemist and a deeper dive into the strategic optimization required for difficult cross-coupling reactions.
Introduction: The Challenge of Hindered Substrates
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods like the Ullmann condensation.[1][3] Its broad functional group tolerance and operational simplicity have made it indispensable in drug discovery and development.[2] The reaction's general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to form the C–N bond and regenerate the active catalyst.[4][5]
However, the success of this catalytic cycle is highly dependent on the substrate's electronic and steric profile. The target substrate, this compound, encapsulates several common difficulties:
-
Steric Hindrance: The two fluorine atoms ortho to the bromine atom impede the approach of the palladium catalyst, potentially slowing the critical oxidative addition step.[6]
-
Electron-Deficient Aryl System: While electron-withdrawing groups can accelerate oxidative addition, they can also influence other steps in the catalytic cycle and affect the stability of intermediates.
-
Weakly Nucleophilic Amide: The benzamide N-H is significantly less nucleophilic than that of a typical alkyl- or arylamine, requiring carefully chosen conditions (particularly the base) to facilitate deprotonation and coupling.[7]
Addressing these issues requires a rationally designed catalytic system where the choice of ligand is paramount.
The Catalytic System: A Rationale-Driven Selection
Achieving success with a substrate like this compound hinges on selecting a catalytic system that favors the productive catalytic cycle over potential side reactions, such as hydrodehalogenation or catalyst decomposition.[1][8]
The Ligand: The Key to Overcoming Steric and Electronic Hurdles
For sterically demanding substrates, the choice of phosphine ligand is the most critical factor.[9] Early-generation ligands are often ineffective. The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands, a class of ligands extensively developed by the Buchwald group.[1]
Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Expertise & Causality: The bulk of the XPhos ligand is essential. It promotes the formation of a monoligated palladium species (L-Pd(0)), which is highly reactive in the oxidative addition step.[1] Furthermore, its steric profile facilitates the final reductive elimination step—the C–N bond-forming event—at a much faster rate than competing side reactions like beta-hydride elimination.[1][10] The electron-rich nature of the phosphine also increases the electron density on the palladium center, further promoting oxidative addition. For substrates like this compound, ligands such as XPhos have proven highly effective.[11]
The Palladium Precatalyst: Ensuring an Active Catalyst
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state.[9] For consistency and reliability, using a well-defined, air-stable Pd(II) precatalyst that rapidly generates the active L-Pd(0) species is highly recommended.
Recommended Precatalyst: XPhos Pd G3 or G4
-
Expertise & Causality: These "G3" or "G4" precatalysts are designed for stability and rapid activation under reaction conditions. They ensure a consistent concentration of the active catalyst from the start of the reaction, leading to more reproducible outcomes, which is particularly important when dealing with challenging substrates.[7]
The Base: Activating the Nucleophile
The base's role is to deprotonate the amide, forming the palladium-amido complex that precedes reductive elimination.[12] Given the lower nucleophilicity of a benzamide, a strong, non-nucleophilic base is typically required.
Recommended Base: Sodium tert-butoxide (NaOtBu)
-
Expertise & Causality: NaOtBu is a strong base capable of effectively deprotonating the amide N-H.[7] However, its high reactivity means that substrate compatibility must be considered. If the coupling partner contains base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened, although this may require higher temperatures or longer reaction times.[13]
The Solvent: Creating the Right Environment
The solvent must be capable of dissolving the reagents and intermediates while remaining inert. It must also be rigorously dried and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.
Recommended Solvent: Toluene or 1,4-Dioxane
-
Expertise & Causality: Aprotic, non-polar, or moderately polar solvents like toluene and dioxane are standard for Buchwald-Hartwig reactions.[5][14] They provide good solubility for the aryl halide and the catalytic species. It is crucial to use anhydrous solvents and to degas them thoroughly (e.g., by sparging with nitrogen or argon) before use to prevent catalyst deactivation.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The bulky biarylphosphine ligand (L) is critical at each stage to ensure efficient turnover and prevent off-cycle reactions.
Figure 1. The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic primary amine (e.g., n-hexylamine) as a representative example.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Supplier Example | Purity | Amount (1 mmol scale) | Molar Eq. |
| This compound | Sigma-Aldrich | >97% | 236 mg | 1.0 |
| n-Hexylamine | Sigma-Aldrich | >99% | 121 mg (0.15 mL) | 1.2 |
| XPhos Pd G3 | Sigma-Aldrich | - | 17 mg | 0.02 (2 mol%) |
| XPhos | Sigma-Aldrich | >98% | 9.5 mg | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | >97% | 135 mg | 1.4 |
| Toluene | Sigma-Aldrich | Anhydrous | 5.0 mL | - |
Note: The addition of extra ligand is often beneficial for stabilizing the catalyst, especially in challenging couplings.
Reaction Setup and Procedure
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), XPhos ligand (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of n-hexylamine (0.15 mL, 1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn from a light suspension to a darker, homogeneous color.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting aryl bromide.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the pure N-hexyl-4-amino-2,6-difluorobenzamide product.
Optimization and Troubleshooting
The success of challenging cross-coupling reactions often relies on systematic optimization. If the initial protocol provides low yields, consider the following adjustments.
Data Summary for Optimization
| Entry | Ligand | Base | Solvent | Temp (°C) | Result / Observation |
| 1 | XPhos | NaOtBu | Toluene | 100 | Baseline Condition. Expected good to high yield. |
| 2 | RuPhos | NaOtBu | Toluene | 100 | Alternative bulky ligand; may improve yield. |
| 3 | XPhos | K₃PO₄ | Dioxane | 110 | For base-sensitive coupling partners. |
| 4 | XPhos | LHMDS | THF | 80 | Alternative strong base/solvent system. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Poor quality of solvent. | 1. Use a fresh bottle of precatalyst and ensure all steps are performed under a strict inert atmosphere.[15]2. Ensure NaOtBu is fresh and handled in a glovebox if possible. 3. Use a freshly opened bottle of anhydrous, degassed solvent. |
| Hydrodehalogenation Product | 1. Presence of water.2. Ligand not bulky enough to promote reductive elimination over β-hydride elimination pathways. | 1. Rigorously dry all reagents and glassware.[8]2. Screen even bulkier ligands like BrettPhos. Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1).[4] |
| Substrate Decomposition | 1. Base is too strong for functional groups on the coupling partner.2. Reaction temperature is too high. | 1. Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[7][13]2. Lower the reaction temperature and accept a longer reaction time. |
| Inconsistent Results | 1. Variable quality of reagents (especially base and solvent).2. Inconsistent inert atmosphere technique. | 1. Use high-purity reagents from a reliable source.2. Ensure Schlenk or glovebox techniques are consistently applied. |
Conclusion
The Buchwald-Hartwig amination of sterically and electronically challenging substrates like this compound is a highly achievable transformation with the correct strategic approach. Success is predicated on the rational selection of a catalytic system designed to overcome specific hurdles. The use of a bulky, electron-rich biarylphosphine ligand such as XPhos, paired with an air-stable precatalyst and an appropriate strong base under rigorously inert conditions, provides a reliable and high-yielding pathway to valuable N-aryl benzamide products. This protocol serves as a robust starting point for researchers and drug development professionals tackling similar synthetic challenges.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,6-difluorobenzamide
Introduction: The Strategic Importance of Fluorinated Benzamides
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a privileged position. The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Bromo-2,6-difluorobenzamide is a particularly valuable building block, offering a trifecta of functionalities: a reactive C-Br bond for cross-coupling, ortho-difluoro substitution to modulate electronics and conformation, and a benzamide moiety that can engage in hydrogen bonding and serve as a key pharmacophoric element. This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
The electron-withdrawing nature of the two fluorine atoms and the benzamide group renders the aryl bromide electron-deficient, which can facilitate oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle. However, these same electronic effects can also influence the subsequent steps of transmetalation and reductive elimination. Understanding these nuances is key to developing robust and high-yielding cross-coupling protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1] For this compound, this reaction provides a direct route to biaryl structures, which are common motifs in pharmaceuticals.[2][3] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient aryl halide.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The base plays a crucial role in activating the boronic acid for transmetalation.[5] For electron-deficient substrates like this compound, ligands with strong electron-donating properties and steric bulk, such as biaryl phosphines, are often employed to promote the oxidative addition and subsequent reductive elimination steps.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Aryl-2,6-difluorobenzamides
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O (5 mL) mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Note: Yields are representative and may vary based on the specific arylboronic acid and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is fundamental in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[6][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition of the electron-deficient aryl bromide and the final reductive elimination step to form the C-N bond.[9] The base is critical for the deprotonation of the amine, forming the palladium-amido complex.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Amino-2,6-difluorobenzamides
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 16 | 80-90 |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12 | 70-80 |
Note: Yields are representative and may vary based on the specific amine and reaction scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is instrumental in the synthesis of conjugated systems found in organic electronics and as versatile intermediates in organic synthesis.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[12] The palladium cycle mirrors that of other cross-coupling reactions. The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Catalytic cycle for the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-Alkynyl-2,6-difluorobenzamides
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary: Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 8 | 80-90 |
| 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | Toluene | 60 | 16 | 70-80 |
Note: Yields are representative and may vary based on the specific alkyne and reaction scale.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction enables the coupling of an aryl halide with an alkene to form a new C-C bond, providing access to substituted styrenes and other vinylated aromatic compounds.[13][14] This reaction is a powerful tool for the synthesis of complex molecules and polymers.
Mechanistic Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.
Caption: Catalytic cycle for the Heck reaction.
Experimental Protocol: Synthesis of 4-Alkenyl-2,6-difluorobenzamides
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat to 120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Summary: Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | 24 | 70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 18 | 65-75 |
| 1-Octene | Pd(dba)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 36 | 60-70 |
Note: Yields are representative and may vary based on the specific alkene and reaction scale.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting and Considerations
-
Low Yields: In case of low yields, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. For Suzuki couplings, ensure the quality of the boronic acid.
-
Side Reactions: Protodebromination (replacement of the bromine with a hydrogen) can be a competing side reaction. This can often be minimized by using bulky ligands and carefully controlling the reaction temperature. C-F bond activation, although less common for aryl fluorides in the presence of a more reactive aryl bromide, is a possibility, especially at higher temperatures.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways. Ensuring strictly anaerobic and anhydrous conditions (where required) can help maintain catalyst activity.
-
Safety: Palladium catalysts, phosphine ligands, and some solvents and bases can be toxic and/or flammable. Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to its derivatization. By carefully selecting the appropriate reaction conditions, researchers can efficiently construct new C-C and C-N bonds, enabling the rapid exploration of chemical space in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful application of these transformative reactions.
References
- 1. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Strategic Role of 4-Bromo-2,6-difluorobenzamide in Modern Medicinal Chemistry: Applications and Protocols
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 4-Bromo-2,6-difluorobenzamide has emerged as a critical scaffold, offering a unique combination of reactive handles and structural features that medicinal chemists can exploit to modulate the biological activity and pharmacokinetic properties of new chemical entities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in synthetic transformations and the biological evaluation of its derivatives.
Introduction: The Versatility of a Fluorinated Benzamide Scaffold
This compound is a trifunctional aromatic compound featuring a bromine atom, two fluorine atoms, and a primary amide. This distinct arrangement of functional groups provides a versatile platform for molecular elaboration. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the resulting molecules, often enhancing metabolic stability and binding affinity. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The primary amide can participate in hydrogen bonding interactions within a biological target or be further modified.
This unique combination of features has led to the incorporation of the this compound motif into a range of biologically active compounds, most notably as inhibitors of the bacterial cell division protein FtsZ and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are significant targets in the development of novel antibacterial and anticancer therapies, respectively.[1][2]
Synthetic Applications: A Gateway to Novel Chemical Space
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, allowing for the systematic exploration of chemical space around this privileged scaffold. The following protocols detail key synthetic routes for the derivatization of this compound.
Protocol 1: Amide Bond Formation for the Synthesis of Bioactive Amides
This protocol describes the synthesis of N-(Benzo[d]isothiazol-3-yl)-4-bromo-2,6-difluorobenzamide, a key intermediate in the development of novel therapeutic agents.[3]
Reaction Scheme:
A simple amide coupling workflow.
Materials:
-
This compound
-
Benzo[d]isothiazol-3-amine
-
A suitable amide coupling reagent (e.g., HATU, HOBt/EDC)
-
A suitable base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add Benzo[d]isothiazol-3-amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(Benzo[d]isothiazol-3-yl)-4-bromo-2,6-difluorobenzamide.
Characterization Data for N-(Benzo[d]isothiazol-3-yl)-4-bromo-2,6-difluorobenzamide: [3]
| Parameter | Value |
| Appearance | White solid |
| Yield | 68.4% |
| Melting Point | 178.3–179.8 °C |
| ¹H NMR (400 MHz, Chloroform-d) | δ 9.12 (s, 1H), 8.16 (d, J = 8.2 Hz, 1H), 7.90 (d, J = 8.1 Hz, 1H), 7.58 (t, J = 7.0 Hz, 1H), 7.34 (t, J = 7.2 Hz, 1H), 7.26 - 7.22 (m, 2H). |
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 4-position, which is a key vector for modulating biological activity.
General Workflow for Suzuki-Miyaura Coupling:
A typical Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., dioxane/water, toluene)
-
Standard Schlenk line or glovebox equipment
Procedure (General):
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Role in Drug Discovery: Targeting Key Proteins in Disease
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of important drug targets.
Inhibition of Bacterial FtsZ
The filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a crucial role in cell division.[2] It is a prokaryotic homolog of eukaryotic tubulin and polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death, making it an attractive target for novel antibiotics.[2]
Derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of FtsZ.[1] The 2,6-difluoro substitution pattern is critical for activity, and modifications at the 4-position of the benzamide ring, often achieved through cross-coupling reactions with this compound, have been shown to significantly impact potency and spectrum of activity.
Simplified FtsZ Inhibition Pathway:
Inhibition of FtsZ polymerization by benzamide derivatives.
Protocol 3: FtsZ Polymerization Assay (Light Scattering)
This protocol provides a method to assess the inhibitory effect of compounds on FtsZ polymerization in vitro using 90° angle light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Fluorometer capable of measuring 90° light scattering
Procedure:
-
Prepare a reaction mixture containing FtsZ (e.g., 10 µM) in polymerization buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the mixture at 37 °C for 10 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at 90° over time.
-
The rate and extent of polymerization are proportional to the increase in light scattering signal.
-
Calculate the percent inhibition of FtsZ polymerization for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)
FGFRs are a family of receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival.[4] Aberrant FGFR signaling is implicated in the development and progression of various cancers, including non-small cell lung cancer.[4] Consequently, FGFR inhibitors are a promising class of targeted cancer therapeutics.
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors.[4] While not directly starting from this compound, this work highlights the utility of the 4-bromobenzamide scaffold in generating potent kinase inhibitors. The general principles of targeting the ATP-binding site of FGFR1 are applicable to derivatives of this compound.
Protocol 4: FGFR1 Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against FGFR1 using a commercially available kinase assay kit (e.g., ADP-Glo™).
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing FGFR1, the substrate peptide, and kinase buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition of FGFR1 activity for each compound concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the efficient synthesis of diverse compound libraries with favorable pharmacological properties. The successful application of this scaffold in the development of FtsZ and FGFR1 inhibitors underscores its potential for the discovery of new drugs for infectious diseases and cancer. Future work in this area will likely focus on the further exploration of the chemical space around this privileged core, leveraging advanced synthetic methodologies to create next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this compound in their drug discovery endeavors.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-2,6-difluorobenzamide
Introduction: The Strategic Importance of 4-Bromo-2,6-difluorobenzamide in Heterocyclic Synthesis
This compound is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. Its unique structural features—a bromine atom amenable to cross-coupling reactions, two activating fluorine atoms that facilitate nucleophilic aromatic substitution (SNAr), and a benzamide moiety that can participate in cyclization reactions—make it a strategic precursor for the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of quinazolinones, benzimidazoles, and benzoxazoles, complete with detailed experimental protocols and mechanistic insights.
The strategic placement of the fluorine atoms ortho to the amide group significantly enhances the electrophilicity of the ipso-carbon, making it highly susceptible to nucleophilic attack. This electronic activation is a key principle underpinning many of the synthetic strategies detailed herein. Furthermore, the bromine atom at the para position serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the final heterocyclic products.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of heterocyclic compounds from this compound primarily revolves around two key reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization: The electron-withdrawing nature of the two fluorine atoms and the benzamide group activates the aromatic ring for SNAr reactions.[1][2] A nucleophile can displace one of the fluorine atoms, followed by an intramolecular cyclization to form the desired heterocyclic ring. The choice of nucleophile dictates the type of heterocycle formed.
-
Palladium-Catalyzed Cross-Coupling followed by Cyclization: The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][4] This allows for the introduction of an amino group, which can then undergo intramolecular cyclization with the benzamide moiety to yield the heterocyclic core.
The following sections will provide detailed protocols for the synthesis of quinazolinones, benzimidazoles, and benzoxazoles, leveraging these core strategies.
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A common and effective method for their synthesis from ortho-halobenzamides involves a copper-catalyzed reaction with a nitrogen source, followed by cyclization.[5][6][7]
Protocol 1: Copper-Catalyzed Synthesis of 8-Bromo-6-fluoro-2-substituted-quinazolin-4(3H)-one
This protocol describes a one-pot synthesis involving the reaction of this compound with an amine and a subsequent cyclization.
Reaction Scheme:
Caption: One-pot synthesis of quinazolinones.
Materials:
| Reagent/Solvent | Formula | M.W. | Supplier |
| This compound | C7H4BrF2NO | 236.02 | Commercially Available |
| Amine (R-NH2) | Varies | Varies | Commercially Available |
| Copper(I) iodide | CuI | 190.45 | Commercially Available |
| L-proline | C5H9NO2 | 115.13 | Commercially Available |
| Potassium carbonate | K2CO3 | 138.21 | Commercially Available |
| Dimethyl sulfoxide (DMSO) | C2H6OS | 78.13 | Anhydrous |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired primary amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 8-Bromo-6-fluoro-2-substituted-quinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Copper(I) iodide and L-proline: This catalytic system is effective for C-N bond formation.[5] L-proline acts as a ligand for the copper, enhancing its catalytic activity.
-
Potassium carbonate: A base is required to facilitate the deprotonation of the amine and the amide, promoting the nucleophilic attack and subsequent cyclization.
-
DMSO: A high-boiling polar aprotic solvent is ideal for this reaction, as it can dissolve the reactants and withstand the high temperatures required.
-
Inert atmosphere: This prevents the oxidation of the copper(I) catalyst.
Synthesis of Benzimidazoles
The synthesis of benzimidazoles from this compound requires a multi-step approach, as the direct condensation with o-phenylenediamine is not feasible. A plausible strategy involves the initial conversion of the benzamide to a more suitable precursor.
Protocol 2: Synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazol-2-amine
This protocol involves a Hofmann rearrangement of the benzamide to an aniline, followed by reaction with a thiourea derivative and cyclization.
Reaction Workflow:
Caption: Multi-step synthesis of benzimidazoles.
Step-by-Step Procedure:
Part A: Hofmann Rearrangement to 4-Bromo-2,6-difluoroaniline
-
Prepare a solution of sodium hydroxide (4.0 mmol) in water (10 mL) and cool it to 0 °C in an ice bath.
-
Slowly add bromine (1.1 mmol) to the cold NaOH solution with vigorous stirring.
-
In a separate flask, dissolve this compound (1.0 mmol) in a suitable solvent like dioxane (5 mL).
-
Add the benzamide solution dropwise to the cold sodium hypobromite solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 70-80 °C for 1 hour.
-
Cool the mixture and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 4-Bromo-2,6-difluoroaniline.
Part B: Synthesis and Cyclization to 5-Bromo-7-fluoro-1H-benzo[d]imidazol-2-amine
-
Dissolve 4-Bromo-2,6-difluoroaniline (1.0 mmol) in acetone (10 mL).
-
Add benzoyl isothiocyanate (1.1 mmol) to the solution and stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-(4-bromo-2,6-difluorophenyl)-N'-benzoylthiourea.
-
Dissolve the crude thiourea in dichloromethane (DCM, 10 mL).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired benzimidazole derivative.
Rationale for Key Steps:
-
Hofmann Rearrangement: This classic reaction converts the primary amide to a primary amine with one less carbon atom, providing the necessary aniline precursor.
-
Benzoyl isothiocyanate: This reagent serves as a source for the C2 and N3 atoms of the benzimidazole ring.
-
EDC/DMAP: This combination is a common and effective coupling system used to promote the intramolecular cyclization via dehydration.
Synthesis of Benzoxazoles
Similar to benzimidazoles, the synthesis of benzoxazoles from this compound requires an initial transformation. A viable route is the conversion of the benzamide to a phenol, followed by a copper-catalyzed cyclization.
Protocol 3: Synthesis of 5-Bromo-7-fluoro-2-substituted-benzoxazole
This protocol involves the conversion of the corresponding aniline (prepared as in Protocol 2, Part A) to a phenol via a Sandmeyer-type reaction, followed by acylation and copper-catalyzed intramolecular cyclization.
Synthetic Pathway:
Caption: Multi-step synthesis of benzoxazoles.
Step-by-Step Procedure:
Part A: Synthesis of 4-Bromo-2,6-difluorophenol
-
Prepare 4-Bromo-2,6-difluoroaniline from this compound as described in Protocol 2, Part A.
-
Dissolve the aniline (1.0 mmol) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of aqueous sulfuric acid.
-
After the addition is complete, continue heating for 30 minutes.
-
Cool the reaction mixture and extract the phenol with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Part B: Acylation and Cyclization to 5-Bromo-7-fluoro-2-substituted-benzoxazole
-
Dissolve the 4-Bromo-2,6-difluorophenol (1.0 mmol) in pyridine (5 mL).
-
Add the desired acyl chloride (RCOCl, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain the crude ester.
-
To a reaction tube, add the crude ester (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous dioxane (5 mL) and seal the tube.
-
Heat the reaction at 110 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired benzoxazole.[8]
Mechanistic Rationale:
-
Sandmeyer-type reaction: This is a reliable method for converting an aromatic amine to a phenol via a diazonium salt intermediate.
-
Acylation: The formation of the ester is a necessary step to introduce the acyl group that will form the C2 of the benzoxazole ring.
-
Copper-catalyzed intramolecular cyclization: This is a well-established method for the formation of benzoxazoles from ortho-haloanilides (or in this case, an ortho-fluoro ester which can undergo a similar cyclization).[8] The copper catalyst facilitates the intramolecular C-O bond formation.
Data Summary
The following table provides a hypothetical summary of expected yields and reaction times for the synthesis of representative heterocyclic compounds from this compound, based on literature precedents for similar substrates.
| Heterocycle | Protocol | R-group | Expected Yield (%) | Reaction Time (h) |
| Quinazolinone | 1 | Phenyl | 75-85 | 18 |
| Quinazolinone | 1 | Benzyl | 70-80 | 24 |
| Benzimidazole | 2 | - | 50-60 (overall) | 20 |
| Benzoxazole | 3 | Methyl | 45-55 (overall) | 36 |
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this starting material. The ability to leverage both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel molecular entities for drug discovery and materials science applications.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Pd-catalyzed amination reactions for heterocycle functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Bromo-2,6-difluorobenzamide in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Benzamides
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile.[1] Within this context, the 2,6-difluorobenzamide motif has emerged as a privileged pharmacophore, particularly in the development of novel antibacterial agents that target the essential cell division protein FtsZ.[2][3]
4-Bromo-2,6-difluorobenzamide serves as a highly versatile pharmaceutical intermediate, providing a robust platform for building complex molecular architectures. Its structure is strategically designed for synthetic utility: the bromine atom offers a reactive handle for cross-coupling reactions, while the difluorinated ring and the amide group provide critical points for hydrogen bonding and conformational control, which are essential for potent biological activity.[4] This guide provides an in-depth look at the applications of this intermediate, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and hazards is critical for safe and effective laboratory use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129344-59-4 | [5] |
| Molecular Formula | C₇H₄BrF₂NO | [5] |
| Molecular Weight | 236.02 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Typically a white to off-white solid | Analogous Compounds |
Safety & Handling Summary
No specific Safety Data Sheet (SDS) is broadly available for this compound. The following guidelines are based on the hazard profiles of structurally analogous compounds, such as 2,6-difluorobenzamide and 4-bromo-2,6-difluorobenzonitrile.[6][7]
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[6][8][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[6][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.[9]
Core Application: A Building Block for Novel Therapeutics
The primary utility of this compound lies in its role as a scaffold for creating more complex molecules, most notably through palladium-catalyzed cross-coupling reactions.
The 2,6-Difluorobenzamide Motif in FtsZ Inhibition
The Filamentous temperature-sensitive protein Z (FtsZ) is an essential protein in bacterial cell division, making it a promising target for new antibiotics to combat drug-resistant strains.[2][10] The 2,6-difluorobenzamide core is a validated inhibitor of FtsZ.[4][11]
Causality of Fluorination: The fluorine atoms at the 2- and 6-positions are not merely passive substituents. They induce a non-planar conformation between the aromatic ring and the amide group. This pre-twisted conformation is energetically favorable for fitting into the allosteric binding site of the FtsZ protein. Furthermore, the fluoro groups engage in critical hydrophobic interactions with key amino acid residues (e.g., Val203, Val297), while the amide functional group forms essential hydrogen bonds with other residues like Asn263, Val207, and Leu209, anchoring the inhibitor in place.
The 4-bromo position on this scaffold is the synthetic gateway. It allows chemists to use reactions like the Suzuki-Miyaura coupling to attach diverse aryl or heteroaryl fragments, exploring the chemical space to optimize potency and selectivity against various bacterial strains.[12]
Logical Workflow: Synthesis of FtsZ Inhibitor Precursors
The diagram below illustrates the strategic use of this compound in a typical synthetic workflow to generate a library of potential FtsZ inhibitors.
Caption: Synthetic strategy using Suzuki coupling.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Principle and Rationale
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide (in this case, the aryl bromide) and an organoboron compound.[13][14] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[14]
-
Catalyst: A Pd(0) species is the active catalyst. It can be added directly or generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂.[15] Ligands, such as bulky, electron-rich phosphines (e.g., SPhos, P(tBu)₃), are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[15][16]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[14]
-
Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (like 1,4-dioxane or THF) and water. This system effectively dissolves both the organic substrates and the inorganic base.[13][16] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials & Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware, syringes, and needles
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 236 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst precursor, Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the ligand, SPhos (16.4 mg, 0.04 mmol).
-
Scientist's Note: Pre-mixing the catalyst and ligand in a small amount of solvent can be done, but adding them as solids is often sufficient and minimizes exposure to air.
-
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. The mixture will appear as a suspension.
-
Degassing (Optional but Recommended): Bubble inert gas through the stirred reaction mixture for 5-10 minutes to ensure complete removal of any remaining oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide is the primary indicator of completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-2,6-difluorobenzamide product.[17]
Troubleshooting Guide
Table 2: Common Issues in Suzuki Coupling and Potential Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong or soluble base.3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing of solvents and use a fresh catalyst/ligand.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.3. Use freshly purchased boronic acid or a more stable boronic ester (e.g., pinacol ester). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate this side reaction.2. Reaction temperature is too high. | 1. Improve degassing technique.2. Lower the reaction temperature and monitor for longer reaction times. |
| Protodeborylation (Loss of Boronic Acid Group) | 1. Boronic acid is unstable under the reaction conditions.2. Prolonged reaction time at high temperature. | 1. Use a boronic ester (pinacol ester) or an aryltrifluoroborate salt, which are more stable.2. Use a more active catalyst system (e.g., a more electron-rich ligand) to reduce reaction time/temperature. |
| Difficult Purification | 1. Residual palladium catalyst.2. Contamination with tin from previous reactions in the lab (if applicable). | 1. Wash the crude organic extract with an aqueous solution of thiourea or L-cysteine to scavenge palladium.2. Ensure dedicated, clean glassware is used for cross-coupling reactions. |
Conclusion
This compound stands as a potent and strategically valuable intermediate for pharmaceutical research. Its unique electronic and structural properties, conferred by the difluoroamide motif, make it an ideal starting point for the synthesis of targeted therapeutics, especially novel FtsZ-targeting antibacterials. A mastery of its application in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to efficiently generate diverse molecular libraries, accelerating the discovery of next-generation medicines.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kscl.co.in [kscl.co.in]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arctomsci.com [arctomsci.com]
- 12. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Application Notes and Protocols for the Preparation of Biaryl Compounds via 4-Bromo-2,6-difluorobenzamide
Abstract
This technical guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing 4-Bromo-2,6-difluorobenzamide as a key building block. Biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, and their efficient construction is a central goal of modern synthetic chemistry. We will delve into the strategic advantages of using this particular substrate, focusing on the synergistic effects of the benzamide directing group and the ortho-flanking fluorine atoms in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also a thorough discussion of the underlying chemical principles to empower rational experimental design and optimization.
Introduction: The Strategic Advantage of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a vast array of biaryl compounds.[1] The choice of the aryl halide starting material is critical for the success and efficiency of this transformation. This compound presents a unique combination of structural features that make it a highly valuable substrate in biaryl synthesis:
-
The Benzamide Moiety as a Directing Group: The primary amide group (-CONH₂) can act as a directing group in C-H activation/functionalization reactions, although in the context of Suzuki coupling with an aryl bromide, its primary role is often as a versatile functional handle for further derivatization in the final product.[2] The presence of the amide allows for the introduction of a key pharmacophoric element or a point for further molecular elaboration.
-
The Ortho-Fluorine Substituents: The two fluorine atoms positioned ortho to the bromine atom exert a significant electronic influence on the aryl ring. Fluorine is highly electronegative, and its presence can modulate the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3] Furthermore, the fluorine atoms can influence the conformation of the resulting biaryl product and its interactions with biological targets.
-
A Versatile Three-Point Diversity Scaffold: The 4-bromo, 2,6-difluoro, and 1-benzamide positions offer multiple points for chemical modification, making this scaffold an excellent starting point for the generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | ~90 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | ~92 | [5] |
| 3 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | ~95 | [3] |
| 4 | 3,5-Difluorophenylboronic acid | C₆₀-TEGs/PdCl₂ (0.1) | K₂CO₃ (2.0) | H₂O | RT | 4 | 93 | [6] |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | ~85 | [5] |
| 6 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | ~78 | [5] |
Note: Yields are based on reactions with analogous substrates and should be considered as indicative for the coupling with this compound. Optimization of reaction conditions is recommended for each specific coupling partner.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Conventional Heating Conditions
This protocol is a robust starting point for the coupling of a variety of aryl- and heteroarylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 236 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: Into a 10 mL microwave reaction vial, add this compound (1.0 mmol, 236 mg), the arylboronic acid (1.3 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF/H₂O). |
| Protodebromination of Starting Material | 1. Presence of water and a strong base. 2. High reaction temperature. | 1. Use anhydrous conditions if possible. 2. Lower the reaction temperature and monitor the reaction closely. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow transmetalation step. | 1. Ensure a rigorously oxygen-free environment. 2. Increase the temperature slightly or screen different ligands to accelerate transmetalation. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently construct diverse libraries of biaryl carboxamides for applications in drug discovery and materials science. The strategic placement of the fluorine atoms and the benzamide functionality provides a platform for fine-tuning the electronic and steric properties of the target molecules. Successful implementation of these methods will undoubtedly accelerate the development of novel chemical entities with desired biological and physical properties.
References
Introduction: The Strategic Importance of 4-Bromo-2,6-difluorobenzamide in Modern Synthesis
An Application Guide to Nucleophilic Aromatic Substitution of 4-Bromo-2,6-difluorobenzamide
In the landscape of pharmaceutical and materials science, the precise modification of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile reaction for forging carbon-heteroatom bonds.[1][2] This application note provides a detailed guide to the reaction conditions and protocols for a particularly valuable building block: this compound.
The unique arrangement of substituents on this molecule makes it an exceptionally reactive and selective substrate for SNAr reactions. The two fluorine atoms at the ortho positions and the benzamide group at the C1 position act as potent electron-withdrawing groups (EWGs).[3][4] These groups synergistically reduce the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][5] The bromine atom at the para position serves as an excellent leaving group, facilitating the substitution. This pre-activated system allows for a broad range of transformations under relatively mild conditions, making it a preferred scaffold for generating libraries of complex molecules in drug discovery programs.[6]
This guide is intended for researchers, chemists, and drug development professionals. It offers an in-depth exploration of the underlying mechanism, detailed experimental protocols for various nucleophiles, and practical insights to optimize reaction outcomes.
Pillar 1: Mechanistic Underpinnings of the SNAr Reaction
The SNAr reaction is fundamentally different from the more familiar SN1 and SN2 pathways, which are not viable for aryl halides due to the steric hindrance of the ring and the instability of an aryl cation.[1][7][8] Instead, the reaction proceeds through a two-step addition-elimination mechanism.[7][9]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][10][11]
-
Elimination and Aromaticity Restoration: In the second, typically faster step, the leaving group (in this case, bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[9][10]
The stability of the Meisenheimer complex is the key to the reaction's feasibility. For this compound, the strong inductive effect of the two ortho-fluorine atoms and the resonance-stabilizing capability of the para-bromo and C1-benzamide groups effectively delocalize the negative charge of the intermediate, lowering the activation energy for its formation.[3][9]
Caption: The Addition-Elimination Mechanism of SNAr.
Pillar 2: Core Protocols and Reaction Parameters
The success of an SNAr reaction hinges on the careful selection of the nucleophile, base, solvent, and temperature. The high reactivity of this compound allows for considerable flexibility in these choices.
Key Parameters Overview
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Nucleophiles | N-Nucleophiles: Primary/secondary amines, anilines, imidazoles.O-Nucleophiles: Phenols, alcohols.S-Nucleophiles: Thiols, thiophenols. | Nucleophilicity is crucial. Amines and thiols are generally more reactive than alcohols and phenols. For weaker nucleophiles like alcohols, a strong base is required to generate the more potent alkoxide/phenoxide in situ.[12][13] |
| Bases | K₂CO₃, Cs₂CO₃, DIPEA (N,N-Diisopropylethylamine), NaH, K₃PO₄. | The base neutralizes the acid (HBr) byproduct when using neutral nucleophiles (e.g., amines). For alcohols and thiols, the base deprotonates the nucleophile to increase its reactivity.[12][13] Cesium carbonate is often effective at lower temperatures due to its high solubility. NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols and thiols. |
| Solvents | DMF, DMSO, NMP, Acetonitrile (MeCN), THF. | Polar aprotic solvents are standard as they effectively solvate the base's cation without hydrogen bonding to the nucleophile, thus preserving its reactivity.[13] DMSO and NMP are excellent for dissolving a wide range of reagents and can facilitate reactions at higher temperatures. |
| Temperature | 25 °C to 120 °C | Many reactions with strong nucleophiles (e.g., primary amines) can proceed at or slightly above room temperature. Weaker nucleophiles often require heating to achieve a reasonable reaction rate. Microwave irradiation can significantly accelerate these reactions. |
Protocol 1: Synthesis of N-Aryl Derivatives via Amination
This protocol details the reaction with a representative secondary amine, morpholine.
Materials and Reagents:
-
This compound
-
Morpholine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to create a ~0.2 M solution.
-
Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired 4-(morpholino)-2,6-difluorobenzamide.
Protocol 2: Synthesis of Aryl Thioethers via Thiolation
This protocol describes the formation of a C-S bond using a thiol nucleophile.
Materials and Reagents:
-
This compound
-
4-Methylbenzenethiol (1.1 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equivalents)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a ~0.2 M suspension.
-
Add 4-methylbenzenethiol (1.1 eq) via syringe.
-
Heat the mixture to 60 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 2-6 hours).
-
After the reaction is complete, cool to room temperature and remove the solvent in vacuo.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude solid by recrystallization or flash chromatography to obtain the pure aryl thioether product.
Protocol 3: Synthesis of Aryl Ethers via O-Arylation
This protocol outlines the reaction with a phenolic nucleophile, which generally requires more forcing conditions.
Materials and Reagents:
-
This compound
-
Phenol (1.5 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.6 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
CAUTION: NaH is highly reactive. Handle under an inert atmosphere and away from moisture.
-
To a flame-dried, three-neck flask under nitrogen, add phenol (1.5 eq) and anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.6 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the resulting sodium phenoxide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous NMP dropwise.
-
Allow the reaction to warm to room temperature and then heat to 100-120 °C. Monitor by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the target diaryl ether.
Caption: Generalized Experimental Workflow for SNAr Reactions.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate its utility in synthesizing a diverse range of substituted benzamides through the formation of C-N, C-S, and C-O bonds. By understanding the underlying mechanism and systematically optimizing key reaction parameters, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel chemical entities.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Application Note: 4-Bromo-2,6-difluorobenzamide as a Versatile Precursor in the Synthesis of Novel Agrochemicals via Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide details the strategic application of 4-Bromo-2,6-difluorobenzamide as a pivotal intermediate in the synthesis of next-generation agrochemicals. The 2,6-difluorobenzamide moiety is a well-established pharmacophore in several commercial insecticides that act by inhibiting chitin synthesis.[1][2][3] The presence of a bromine atom at the 4-position offers a versatile handle for introducing further molecular complexity and tailoring the biological activity spectrum. This note provides a comprehensive protocol for the synthesis of a novel biphenyl carboxamide fungicide, leveraging the power and efficiency of the Suzuki-Miyaura cross-coupling reaction. The rationale behind the synthetic strategy, a step-by-step experimental procedure, and expected outcomes are presented to guide researchers in the development of new crop protection agents.
Introduction: The Strategic Importance of Fluorinated Benzamides in Agrochemicals
The 2,6-difluorobenzamide scaffold is a cornerstone in the design of modern benzoylurea insecticides.[2][4] This structural motif is integral to the activity of commercial products like chlorfluazuron and diflubenzuron, which selectively disrupt the insect molting process.[1][2] The fluorine atoms at the ortho positions are crucial for enhancing the molecule's metabolic stability and binding affinity to the target site.
This compound emerges as a particularly valuable starting material. The bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6] This allows for the modular assembly of complex molecules from readily available building blocks, enabling the rapid exploration of chemical space in the quest for novel agrochemicals with improved efficacy, better safety profiles, and novel modes of action.
Synthetic Strategy: Accessing Novel Biphenyl Carboxamide Fungicides
Biphenyl and biaryl structures are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[7][8][9] In the context of fungicides, the biphenyl moiety can confer potent activity, for example, in the class of succinate dehydrogenase inhibitors (SDHIs).[5][10]
This application note outlines a synthetic route to a novel biphenyl carboxamide derivative, 4'-(2,6-difluorobenzamido)-[1,1'-biphenyl]-4-carboxylic acid , a compound designed to combine the proven 2,6-difluorobenzamide pharmacophore with a biphenyl core. The synthetic approach is centered around a Suzuki-Miyaura cross-coupling reaction between this compound and 4-(dihydroxyboraneyl)benzoic acid.
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][6] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[10]
Logical Workflow for the Synthesis
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the synthesis of 4'-(2,6-difluorobenzamido)-[1,1'-biphenyl]-4-carboxylic acid on a laboratory scale.
Materials:
-
This compound (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Deionized water (solvent)
-
2 M Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 2.36 g, 10 mmol), 4-carboxyphenylboronic acid (e.g., 1.99 g, 12 mmol), and potassium carbonate (e.g., 4.14 g, 30 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (60 mL), ethanol (20 mL), and deionized water (20 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes while stirring the suspension.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 347 mg, 0.3 mmol), to the reaction mixture.
-
Expertise Note: The choice of a Pd(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle directly. The use of phosphine ligands helps to stabilize the palladium species and facilitate the oxidative addition and reductive elimination steps.[8]
-
-
Reaction: Heat the reaction mixture to 90°C and maintain it at this temperature with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic solids.
-
Transfer the filtrate to a separatory funnel and add 100 mL of water.
-
Carefully acidify the aqueous layer with 2 M HCl until the pH is approximately 2-3. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.
Data and Expected Results
The successful synthesis of the target compound can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
| Parameter | Expected Value / Observation |
| Product Name | 4'-(2,6-difluorobenzamido)-[1,1'-biphenyl]-4-carboxylic acid |
| Appearance | White to off-white solid |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >95% after purification |
| ¹H NMR | Characteristic peaks for the aromatic protons of both phenyl rings and the amide NH. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the two equivalent fluorine atoms. |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of the product (C₁₅H₁₀F₂NO₃). |
Conclusion and Future Directions
This application note demonstrates a robust and efficient method for utilizing this compound as a building block for novel agrochemicals through the Suzuki-Miyaura cross-coupling reaction. This strategy provides a clear pathway to a new class of biphenyl carboxamide derivatives. The synthesized compounds can then be subjected to biological screening to evaluate their fungicidal, insecticidal, or herbicidal activities. The modular nature of this synthesis allows for the straightforward creation of a library of analogues by simply varying the boronic acid coupling partner, facilitating structure-activity relationship (SAR) studies and the optimization of biological performance.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Intermediate 2,6-Difluorobenzamide CAS18063-03-1 Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2,6-difluorobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,6-difluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and maximize your reaction yields.
The structure of this compound presents a unique combination of electronic and steric challenges. The two ortho-fluoro substituents create significant steric hindrance around the reaction center and are strongly electron-withdrawing, which influences the oxidative addition step. The benzamide functional group itself can also impact the reaction. This guide breaks down these challenges into practical, question-and-answer-based solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. We diagnose the symptoms, identify the probable causes, and provide actionable solutions grounded in mechanistic principles.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki coupling with this compound, but I am seeing very low conversion, with starting material being the primary component in my crude analysis. What should I investigate first?
Answer: Low conversion with this substrate is a common challenge, often stemming from the steric hindrance imposed by the two ortho-fluoro groups. This steric bulk can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1][2] When troubleshooting, a systematic approach is crucial.
Probable Causes & Suggested Solutions:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be too bulky or not electron-rich enough to efficiently undergo oxidative addition with this sterically hindered and electronically demanding substrate.[3][4]
-
Solution: Switch to a catalyst system designed for sterically demanding couplings. Buchwald-type biarylphosphine ligands are highly recommended as they are both bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps.[5][6] Consider using pre-formed palladium(II) precatalysts with these ligands (e.g., XPhos Pd G3/G4) for improved stability and activity.[7][8]
-
-
Suboptimal Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[9][10][11] If the base is too weak or poorly soluble, this step can become rate-limiting.
-
Solution: For sterically hindered couplings, stronger bases are often required. Instead of Na₂CO₃, try K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][12] K₃PO₄ is often a good starting point as it is strong enough to promote the reaction but is less likely to cause hydrolysis of the amide compared to hydroxide bases.[5]
-
-
Insufficient Reaction Temperature: The energy barrier for oxidative addition with hindered substrates can be high, requiring more thermal energy.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm isolating significant amounts of side products, namely the protodeboronated arene from my boronic acid and the dehalogenated starting material (2,6-difluorobenzamide). How can I suppress these pathways?
Answer: The formation of these side products points to specific, competing reaction pathways that can often be minimized by carefully tuning the reaction conditions.
A. Protodeboronation
This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[14] This side reaction depletes the nucleophilic partner and is often promoted by high temperatures and the presence of water and base.[14][15]
-
Solution 1: Use a Boronate Ester: Pinacol (Bpin) or neopentyl glycol esters of the boronic acid are often more stable and less prone to protodeboronation.[16][17] They slowly hydrolyze in situ to the active boronic acid, keeping its standing concentration low and minimizing the opportunity for decomposition.[14]
-
Solution 2: Use a Milder Base: If possible, switching to a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation, especially if your substrate is not overly sensitive to base-labile groups.[12][18]
-
Solution 3: Minimize Water Content: While some water is often necessary, especially when using inorganic bases, excess water can accelerate protodeboronation. Try using a solvent system with a lower water ratio (e.g., dioxane/H₂O 10:1) or an anhydrous solvent system with a highly soluble base like anhydrous K₃PO₄.[5][8]
B. Dehalogenation (Hydrodehalogenation)
This side reaction replaces the bromine atom on your starting material with a hydrogen atom. It can be promoted by certain palladium hydride species that may form in the catalytic cycle.
-
Solution 1: Choose a Weaker Base: Strong bases can sometimes facilitate pathways that lead to the formation of palladium hydride species. Switching from a very strong base to a milder one like K₂CO₃ or KF may help.[12]
-
Solution 2: Ensure an Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions.[17][19] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to maintain the integrity of the Pd(0) catalyst.[8][13]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
This substrate combines three distinct challenges:
-
Steric Hindrance: The two fluorine atoms flanking the bromine create a sterically congested environment, making it difficult for the bulky palladium catalyst to access the C-Br bond for oxidative addition.[1][4][20]
-
Electronic Effects: While the electron-withdrawing nature of the fluorine atoms generally facilitates oxidative addition, this effect can be complex.[5][17] The overall electronic properties require a carefully balanced catalyst system.
-
Amide Functionality: The benzamide group is generally stable, but under harsh basic conditions and high temperatures, it could potentially undergo hydrolysis to the corresponding benzoic acid.[21][22] This is less common with carbonate or phosphate bases but is a possibility to consider, especially during reaction optimization.
Q2: How do I select the optimal catalyst, ligand, and base combination?
There is no single "best" combination, as the optimal choice also depends on the boronic acid partner. However, a good starting point for this substrate would be:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources that are activated in situ with the ligand.[18][23] |
| Ligand | XPhos or SPhos | These are electron-rich, bulky biarylphosphine ligands proven to be effective for sterically hindered and electron-deficient substrates.[6] They accelerate both oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | A strong, inorganic base is often needed to overcome the steric hindrance and facilitate transmetalation.[5][6][12] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | These solvent systems have high boiling points suitable for elevated temperatures and effectively dissolve both organic substrates and inorganic bases.[8][24] |
Q3: Can the amide group interfere with the reaction?
While amides are generally considered robust functional groups in Suzuki couplings, potential interferences exist:
-
N-H Acidity: The N-H protons of the primary amide are weakly acidic and could potentially react with a very strong base, though this is unlikely to be a major issue with standard carbonate or phosphate bases.
-
Coordination to Palladium: The amide's carbonyl oxygen or nitrogen lone pair could potentially coordinate to the palladium center, which might influence the catalytic activity. However, this is not typically a prohibitive interaction.
-
Hydrolysis: As mentioned, under strongly basic aqueous conditions and prolonged heating, hydrolysis to the carboxylic acid is a potential side reaction.[21] Monitoring the reaction by LC-MS can help identify if this is occurring.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 ratio, 0.1 M concentration)
Procedure:
-
Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8][19]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (start with 100 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[24]
General Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. quora.com [quora.com]
- 20. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 22. youtube.com [youtube.com]
- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Homocoupling Side Products in Reactions of 4-Bromo-2,6-difluorobenzamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions when using 4-Bromo-2,6-difluorobenzamide in cross-coupling catalysis. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reaction outcomes, improve yields, and simplify purification.
Section 1: Understanding the Problem - Core FAQs
This section addresses fundamental questions about the nature of homocoupling and the specific reactivity of this compound.
Q1: What exactly is "homocoupling" in the context of my cross-coupling reaction?
A1: Homocoupling is a common and undesirable side reaction where two identical molecules of a starting material couple together, forming a symmetrical dimer.[1] When working with this compound, this can manifest in two primary ways depending on the reaction type:
-
Aryl Halide Homocoupling: Two molecules of this compound react to form 2,2',6,6'-tetrafluoro-[1,1'-biphenyl]-4,4'-dicarboxamide. This is often observed in palladium- or nickel-catalyzed reductive couplings or under conditions similar to an Ullmann reaction.[2][3][4]
-
Coupling Partner Homocoupling: In reactions like the Suzuki-Miyaura coupling, two molecules of your organoboron reagent (e.g., an arylboronic acid) can react to form a symmetrical biaryl byproduct.[1][5] This is frequently the most significant homocoupling pathway observed.
Both pathways consume valuable starting materials and generate impurities that can be difficult to separate from the desired product, complicating downstream processing.[1]
Q2: What makes this compound susceptible to these side reactions?
A2: The reactivity of this compound is dictated by its electronic structure. The two fluorine atoms and the benzamide group are strongly electron-withdrawing. This has two key consequences:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring makes the Carbon-Bromine bond more susceptible to oxidative addition with a low-valent metal catalyst like Pd(0) or Ni(0).[6][7] This is beneficial, as it is the first crucial step in most cross-coupling catalytic cycles.[8][9]
-
Increased Reactivity in Reductive Pathways: While good for the desired reaction, this inherent reactivity can also accelerate undesired pathways, including direct reductive homocoupling, especially if the catalytic system is not carefully controlled.[2][10]
Q3: What is the primary cause of homocoupling involving my boronic acid coupling partner?
A3: The overwhelming cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction vessel.[1][11][12] The mechanism proceeds via a parasitic catalytic cycle. The active Pd(0) catalyst is oxidized by trace oxygen to a Pd(II) species.[8] This Pd(II) complex, unable to perform oxidative addition with the aryl halide, instead undergoes two sequential transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[8][13] This creates a catalytic cycle dedicated to consuming your boronic acid.
Section 2: Troubleshooting Guide for Unwanted Dimer Formation
This section is designed to help you diagnose and solve homocoupling issues observed during your experiments.
Initial Diagnosis: A Decision Tree for Troubleshooting
If you observe a significant homocoupling byproduct, use the following decision tree to identify the likely cause and find the appropriate solution.
Caption: Troubleshooting decision tree for homocoupling.
Q&A Troubleshooting Guide
Q: My main byproduct is the dimer of my boronic acid. I thought I degassed the reaction. Is that really the problem?
A: Yes, this is almost certainly due to insufficient oxygen removal. Standard degassing by bubbling nitrogen through the solvent for a few minutes is often inadequate. Even parts-per-million levels of oxygen can sustain the parasitic homocoupling cycle.[14]
-
Expert Recommendation: The most effective method is a subsurface sparge, where a needle is placed below the solvent surface to bubble inert gas (argon or nitrogen) vigorously through the solution for at least 30-60 minutes.[13] Alternatively, for smaller scales, three to five cycles of freeze-pump-thaw will rigorously remove dissolved gases. Remember to degas all components, including the solvent and any aqueous base solutions.
Q: I am using a Pd(II) source like Pd(OAc)₂ and see significant boronic acid homocoupling at the start of the reaction. Why?
A: Pd(II) salts must be reduced in situ to the catalytically active Pd(0) state.[8] One common pathway for this initial reduction is the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0).[5][8] You are essentially "paying a tax" of your starting material to initiate the reaction.
-
Expert Recommendation: Switch to a modern palladium precatalyst, such as a Buchwald G3 or G4 palladacycle. These complexes are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to the base, bypassing the need for a side reaction to start the catalytic cycle.[15]
Q: I am observing the homocoupling of this compound itself. What conditions favor this reaction?
A: This side reaction is a reductive homocoupling. It can be promoted by several factors:
-
Catalyst System: Some catalyst systems, particularly those based on nickel or "ligandless" palladium, can be more prone to promoting reductive homocoupling of aryl halides.[6][16]
-
Excessive Temperature: Higher temperatures can accelerate this side reaction. Running the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling is advisable.[17]
-
Unintended Reductants: Certain solvents (like alcohols) or additives can act as reducing agents, contributing to this pathway.[2]
-
Expert Recommendation: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to accelerate the steps of the productive cross-coupling cycle (oxidative addition and reductive elimination), making it kinetically outcompete the slower homocoupling pathway.[18] If you observe this side product, screening a panel of ligands is a highly effective strategy.
Q: Can my choice of base, solvent, or reaction concentration affect homocoupling?
A: Absolutely. These parameters control the reaction environment and kinetics.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred as they minimize side reactions. While some water is often needed to dissolve the base, excess water can sometimes promote homocoupling.[17]
-
Base: A base that is too strong or poorly soluble can lead to a heterogeneous mixture and localized high concentrations that may favor side reactions. Ensure your base is well-dispersed.
-
Concentration: High concentrations of the coupling partners can increase the rate of the bimolecular homocoupling reaction. A useful technique is the slow addition of the boronic acid to the reaction mixture. This keeps its instantaneous concentration low, disfavoring dimerization while still allowing it to react efficiently in the main catalytic cycle.[17]
Section 3: Optimized Protocols & Comparative Data
This section provides a "best-practice" protocol for a Suzuki-Miyaura coupling reaction and a table summarizing the impact of key parameters on minimizing homocoupling.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol incorporates multiple strategies to suppress homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Degassing & Addition: In a separate flask, degas the anhydrous solvent (e.g., 1,4-dioxane) by sparging with argon via a subsurface needle for 30-60 minutes. Add the degassed solvent to the reaction flask via cannula or syringe under argon.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography.
Table 1: Comparison of Reaction Parameters for Homocoupling Minimization
| Parameter | Suboptimal Condition (Favors Homocoupling) | Optimized Condition (Minimizes Homocoupling) | Scientific Rationale |
| Atmosphere | Reaction run in air or with brief N₂ purge. | Rigorous degassing (subsurface sparge or freeze-pump-thaw).[13] | Prevents O₂ from oxidizing Pd(0) to Pd(II), which is the primary catalyst for boronic acid homocoupling.[1][8] |
| Pd Catalyst | Pd(OAc)₂ or PdCl₂ | Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4). | Bypasses the initial Pd(II) reduction step that often proceeds via homocoupling of the boronic acid.[5][15] |
| Ligand | No ligand or simple phosphine (e.g., PPh₃). | Bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos) or NHC ligand. | Accelerates the rate-limiting steps of the desired cross-coupling cycle, making it kinetically dominant over side reactions.[18] |
| Additives | None | Potassium formate (KCOOH) (10-20 mol%).[13][14] | Acts as a mild reducing agent to scavenge any Pd(II) that forms, keeping the catalyst in the active Pd(0) state.[13] |
| Reagent Addition | All reagents added at once. | Slow, controlled addition of the boronic acid solution.[17] | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Temperature | High temperature (e.g., >120 °C). | Lowest temperature for efficient reaction (e.g., 80-100 °C).[17] | Side reactions often have a higher activation energy and are disproportionately accelerated by excess heat. |
Section 4: Visualizing the Competing Catalytic Cycles
Understanding the mechanistic pathways is key to rational optimization. The diagram below illustrates how the desired cross-coupling reaction competes with the parasitic homocoupling of a boronic acid.
Caption: Desired cross-coupling vs. parasitic homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the Buchwald-Hartwig amination of 4-Bromo-2,6-difluorobenzamide
Technical Support Center: Buchwald-Hartwig Amination
Topic: Overcoming Challenges in the Buchwald-Hartwig Amination of 4-Bromo-2,6-difluorobenzamide
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the Buchwald-Hartwig amination of sterically hindered and electron-deficient substrates, specifically this compound. Our goal is to provide a framework for rational troubleshooting, moving from common issues to nuanced optimization strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the amination of this challenging substrate.
Q1: My Buchwald-Hartwig reaction with this compound is failing completely. What's the most common reason?
A: The primary challenge with this substrate is the combination of severe steric hindrance from the two ortho-fluorine atoms and the electron-deficient nature of the aryl ring. This combination makes the initial oxidative addition of the C-Br bond to the palladium(0) center the most probable bottleneck.[1] A standard or "first-generation" catalyst system is unlikely to be effective. Success hinges on using a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand specifically designed for challenging substrates.[2][3]
Q2: How do the ortho-difluoro groups specifically impact the reaction mechanism?
A: The two fluorine atoms flanking the bromine create a sterically congested environment. This physically obstructs the approach of the palladium catalyst to the C-Br bond for oxidative addition. Furthermore, these bulky ortho-substituents can also slow down the final, product-forming reductive elimination step.[1][4] Overcoming this requires ligands that are not only bulky enough to promote a coordinatively unsaturated, highly reactive palladium center but are also structured to facilitate the difficult steps of the catalytic cycle.
Q3: Can the primary benzamide functional group interfere with the reaction?
A: Yes, the benzamide group presents two potential issues. First, the N-H protons are acidic and can react with the strong bases typically used in this coupling, potentially leading to side reactions or catalyst inhibition. Second, while less common, the amide itself could act as a competing nucleophile. Therefore, the choice of base is critical; a base strong enough to deprotonate the coupling amine but not overly reactive towards the benzamide is ideal. In some cases, weaker inorganic bases are preferred over strong alkoxides to preserve sensitive functional groups.[5][6]
Q4: What is a reliable starting point for catalyst, ligand, and base for this specific substrate?
A: For a highly challenging substrate like this compound, a robust, modern catalyst system is required. A highly recommended starting point would be:
-
Palladium Source: A palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), is preferable to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as this leads to more reliable formation of the active catalytic species.[6][7]
-
Ligand: A bulky, electron-rich dialkylbiaryl phosphine ligand is essential. XPhos or RuPhos are excellent starting choices due to their proven effectiveness in coupling sterically demanding aryl chlorides and bromides.[8][9]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions.[6] However, if you suspect side reactions with the benzamide, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[5]
-
Solvent: Anhydrous toluene or dioxane are standard and effective solvents.[10]
In-Depth Troubleshooting Guide
If initial attempts have failed, this guide provides a systematic approach to identifying and solving the problem.
Problem 1: Low or No Conversion of Aryl Bromide
This is the most frequent failure mode, indicating an issue with catalyst activity or reaction conditions.
-
Possible Cause 1a: Ineffective Ligand. The steric and electronic properties of the ligand are paramount. If a less bulky ligand (e.g., PPh₃, BINAP) is being used, it is likely insufficient for this substrate.
-
Possible Cause 1b: Poor Pre-catalyst Activation. If generating the catalyst in situ, the reduction of the Pd(II) source to the active Pd(0) species may be inefficient.
-
Solution: Use a well-defined palladium pre-catalyst. Palladacycle pre-catalysts are designed for rapid and clean generation of the active LPd(0) catalyst upon exposure to the base, bypassing unreliable in situ reduction pathways.[6]
-
-
Possible Cause 1c: Inappropriate Base. The base may be too weak to deprotonate the amine efficiently, or it may be poorly soluble in the reaction solvent.
-
Solution: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS. Conversely, if a strong base is causing decomposition, consider Cs₂CO₃ or K₃PO₄.[5][6] The solubility of inorganic bases is a critical and often overlooked factor; ensure vigorous stirring and consider grinding the base to a fine powder before use to maximize its surface area.[6]
-
-
Possible Cause 1d: Low Reaction Temperature. While many modern systems work at room temperature, hindered substrates often require thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Increase the reaction temperature, typically to 80-110 °C. Monitor for potential substrate or product decomposition at higher temperatures.
-
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Options | Rationale & Key Considerations |
| Pd Pre-catalyst | XPhos Pd G3, RuPhos Pd G4 | Provides reliable, rapid activation to the active LPd(0) catalyst.[6] Use 1-5 mol%. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential to overcome steric hindrance and promote oxidative addition.[1][2] Use a Ligand:Pd ratio of 1:1 to 2:1. |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, general-purpose choice.[5] Use K₃PO₄ or Cs₂CO₃ if the benzamide group is sensitive.[6] Use 1.2-2.0 equivalents. |
| Solvent | Toluene, Dioxane, CPME | Aprotic, non-coordinating solvents are standard. Ensure all reagents, especially the base, have some solubility.[5][6] |
| Temperature | 80 - 110 °C | Challenging substrates often require elevated temperatures to achieve a reasonable reaction rate. |
Problem 2: Significant Side Product Formation
The appearance of major side products points to competing reaction pathways.
-
Possible Cause 2a: Hydrodehalogenation (Protodebromination). You observe the formation of 2,6-difluorobenzamide (i.e., the starting material with the bromine replaced by hydrogen).
-
Explanation: This occurs via a competing β-hydride elimination pathway from a palladium-hydride intermediate, which can arise from the amine or other sources.[2] Instead of reductive elimination to form the C-N bond, the intermediate reductively eliminates H-Br.
-
Solution: This side reaction is often suppressed by using very bulky ligands. The steric congestion created by ligands like XPhos or BrettPhos disfavors the geometry required for β-hydride elimination and promotes the desired C-N reductive elimination.[3][4]
-
-
Possible Cause 2b: Substrate or Product Decomposition. You observe a complex mixture of unidentifiable products by LCMS or TLC.
-
Explanation: The combination of a strong base and high temperature may be degrading the starting material or the desired product, both of which contain potentially sensitive functional groups.
-
Solution:
-
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Suggested Solutions |
| No reaction; only starting material remains | 1. Ineffective ligand2. Poor catalyst activation3. Insufficient temperature | 1. Use a bulky biaryl phosphine ligand (XPhos, RuPhos).2. Use a palladacycle pre-catalyst.3. Increase temperature to 80-110 °C. |
| Hydrodehalogenation side product observed | Competing β-hydride elimination pathway | Increase ligand bulk (e.g., switch from a smaller ligand to XPhos or BrettPhos). |
| Complex mixture/decomposition | Base or temperature too harsh for the substrate/product | 1. Lower the reaction temperature.2. Switch from a strong alkoxide base (NaOtBu) to a weaker inorganic base (K₃PO₄, Cs₂CO₃). |
| Reaction stalls at partial conversion | 1. Catalyst deactivation (e.g., by O₂)2. Poor base solubility/mixing | 1. Ensure rigorous inert atmosphere technique.2. Grind the base to a fine powder and ensure vigorous stirring. |
Visual & Methodological Guides
Diagrams of Key Concepts
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Steric hindrance from ortho-fluorines blocking catalyst approach.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocol: General Procedure for Reaction Screening
Note: This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (if not part of the pre-catalyst, 0.024 mmol, 2.4 mol%).
-
Add Reagents: Add this compound (1.0 mmol, 1.0 equiv.) and the solid base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with inert gas three times.
-
Add Liquids: Under a positive pressure of inert gas, add the amine coupling partner (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. youtube.com [youtube.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
dehalogenation as a side reaction with 4-Bromo-2,6-difluorobenzamide.
Welcome to the technical support resource for 4-Bromo-2,6-difluorobenzamide. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to address the common and often frustrating side reaction of hydrodehalogenation observed during cross-coupling experiments. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and improve the yield and purity of your desired product.
Troubleshooting Guide: Diagnosing and Mitigating Unwanted Dehalogenation
This section addresses specific issues you may encounter in the lab. The format is designed to help you quickly identify your problem and implement a logical, step-by-step solution.
Question 1: My LC-MS/GC-MS analysis shows a significant peak corresponding to 2,6-difluorobenzamide, my dehalogenated byproduct. What are the most likely causes and how can I fix this?
Answer:
Observing the hydrodehalogenated byproduct is a classic sign that the catalytic cycle is favoring an undesired pathway over your target cross-coupling. This side reaction, where the bromine atom is replaced by hydrogen, is often a result of a complex interplay between your reagents and conditions.[1][2] Let's break down the potential culprits and the corrective actions you can take.
Step 1: Evaluate Your Base and Solvent System
The first and often most impactful area to investigate is your choice of base and solvent, as they are primary sources of the hydride (H⁻) that leads to dehalogenation.[3]
-
The Problem: Strong alkoxide bases (e.g., NaOtBu, NaOEt) in protic solvents (e.g., ethanol, isopropanol) are a common source of hydrides.[3][4] The solvent itself can act as a hydride donor, especially at elevated temperatures. While some water is often necessary for Suzuki couplings, excessive amounts can also provide a proton source that facilitates the dehalogenation pathway.[4][5]
-
The Solution:
-
Switch to a Weaker, Non-Nucleophilic Inorganic Base: Exchange your alkoxide base for potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] These are less likely to generate hydride species.
-
Use an Aprotic Solvent: Replace alcoholic solvents with anhydrous aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene.[4] This minimizes the presence of external hydride/proton sources.
-
Control Water Content: If working under anhydrous conditions, ensure all reagents and glassware are rigorously dried. For aqueous systems, systematically vary the water ratio to find an optimal balance.
-
Step 2: Scrutinize Your Palladium Catalyst and Ligand
Your catalyst system's activity and steric properties play a crucial role. A highly active catalyst can sometimes promote dehalogenation if the desired transmetalation step is slow.[6]
-
The Problem: Standard, less bulky ligands like triphenylphosphine (PPh₃) may not provide enough steric hindrance around the palladium center to prevent side reactions. The rate of reductive elimination of your desired product might be slower than the rate of the competing dehalogenation pathway.
-
The Solution:
-
Ligand Screening: Switch to modern, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][7] These ligands are designed to accelerate the reductive elimination step, which is the final, product-forming step of the main catalytic cycle, thereby outcompeting the dehalogenation pathway.[8]
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G2/G3). These ensure efficient and reproducible generation of the active Pd(0) species, which can lead to cleaner reactions.
-
Step 3: Optimize Reaction Parameters
Fine-tuning the reaction conditions can tip the balance in favor of your desired product.
-
The Problem: A slow transmetalation step (the transfer of the organic group from the coupling partner, e.g., a boronic acid, to the palladium center) gives the palladium-aryl intermediate more time to undergo dehalogenation.[4] Excessively high temperatures can also accelerate side reactions.
-
The Solution:
-
Check Reagent Quality: Ensure your coupling partner (e.g., boronic acid/ester) is of high purity and activity. Impurities can inhibit transmetalation.
-
Adjust Temperature: While higher temperatures can increase reaction rates, they can also increase byproduct formation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Conversely, if the desired reaction is sluggish, a careful increase in temperature might accelerate it past the point where dehalogenation becomes significant.[4]
-
Degas Thoroughly: Although less directly linked to hydrodehalogenation, ensuring an inert atmosphere by properly degassing your reaction mixture can prevent oxidative side reactions that may complicate the catalytic cycle.[4]
-
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Hydrodehalogenation is a reductive process that competes directly with the main cross-coupling catalytic cycle. After the initial oxidative addition of this compound to the Pd(0) catalyst to form an Ar-Pd(II)-Br complex, the reaction can diverge. Instead of proceeding to transmetalation, the Ar-Pd(II)-Br intermediate can react with a hydride (H⁻) source. This hydride can be generated from bases, solvents (like alcohols), or even water.[3][5] The resulting Ar-Pd(II)-H intermediate then undergoes rapid reductive elimination to form the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst, which can re-enter the undesired cycle.[3]
The diagram below illustrates this competition.
Caption: The catalytic cycle showing the competing dehalogenation pathway.
Q2: Are certain types of aryl halides more prone to dehalogenation?
A2: Yes, the nature of the halide and the electronic properties of the aromatic ring are significant. The general reactivity trend for the C-X bond in oxidative addition is C-I > C-Br > C-Cl.[4] This high reactivity, especially for aryl iodides, can sometimes make them more susceptible to side reactions like dehalogenation. Furthermore, electron-deficient aryl halides can be more prone to dehalogenation under certain conditions.[4] While the fluorine atoms on this compound are electron-withdrawing, making the aryl ring electron-deficient, the N-H group of the primary amide could also play a role, potentially through coordination to the palladium center or deprotonation by the base, which can alter the electronic landscape of the substrate.[9][10]
Q3: How can I accurately quantify the ratio of my desired product to the dehalogenated byproduct?
A3: Accurate quantification is crucial for optimizing your reaction. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can determine the relative peak areas of your product and byproduct. For accurate quantification, you would need to generate a calibration curve with purified standards of both compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective if your compounds are volatile and thermally stable. It provides both separation and mass identification, confirming the identity of the dehalogenated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating characteristic peaks of the product and byproduct in the ¹H NMR spectrum of the crude reaction mixture (using an internal standard for absolute quantification), you can determine their molar ratio.
Q4: Can the choice of my coupling partner (e.g., boronic acid in a Suzuki coupling) influence the extent of dehalogenation?
A4: Absolutely. While the aryl halide is a primary factor, a slow transmetalation step is a key reason the palladium intermediate has time to undergo dehalogenation.[4] If your boronic acid (or other organometallic reagent) is of poor quality, sterically hindered, or electronically deactivated, the transmetalation step can become the rate-limiting step of the entire catalytic cycle. Using high-purity, reactive boronic acids or more active boron reagents (like MIDA boronates or trifluoroborate salts) can accelerate the transmetalation step, pushing the reaction towards the desired product before dehalogenation can occur.[3]
Summary of Key Optimization Parameters
For quick reference, this table summarizes the key variables and the recommended changes to minimize the dehalogenation of this compound.
| Parameter | Condition Promoting Dehalogenation | Recommended Change for Optimization | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[4] | Reduces the potential for hydride formation. |
| Solvent | Protic solvents (e.g., EtOH, IPA) | Aprotic solvents (Dioxane, Toluene, THF)[4] | Eliminates the solvent as a potential hydride source. |
| Ligand | Small, less electron-donating (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (XPhos, SPhos) or NHC ligands[4][7] | Accelerates reductive elimination of the desired product. |
| Temperature | Excessively high | Optimize systematically (e.g., start lower at 80 °C) | Balances reaction rate against the rate of side reactions. |
| Coupling Partner | Low purity or low reactivity | Use high-purity, highly active reagents (e.g., fresh boronic acid) | Promotes a faster transmetalation step.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2,6-difluorobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the catalyst selection and optimization of cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 4-Bromo-2,6-difluorobenzamide. This document will serve as a comprehensive resource, offering troubleshooting guides and frequently asked questions to navigate the complexities of these transformations.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in cross-coupling reactions. The two ortho-fluorine atoms create significant steric hindrance around the reaction center and are strongly electron-withdrawing, which can impede the initial oxidative addition step in the catalytic cycle. Furthermore, the benzamide functionality, while often considered a spectator group, can potentially coordinate with the metal center, influencing catalyst activity and stability. Overcoming these hurdles requires careful selection of the catalyst system, including the palladium or nickel source, the ligand, and the base, as well as optimization of the reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during cross-coupling reactions with this compound and provides systematic troubleshooting strategies.
Problem 1: Low or No Conversion
Low or no conversion is the most frequent issue. A systematic approach to diagnosing the root cause is crucial.
Possible Causes & Recommended Actions:
-
Catalyst Inactivity:
-
Incorrect Ligand Choice: The steric and electronic properties of the ligand are paramount. For this substrate, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[1][2][3][4]
-
Catalyst Decomposition: Palladium(0) species are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is performed under a strictly inert atmosphere.[5] Consider using air-stable pre-catalysts.
-
Inappropriate Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed catalysts with the ligand already coordinated can offer superior performance and reproducibility.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Temperature: Due to the electron-deficient nature of the aryl bromide, higher temperatures may be required to facilitate oxidative addition.
-
Incorrect Base Selection: The choice of base is critical and can be the difference between a successful and a failed reaction. Strong, non-nucleophilic bases are often required.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
-
Reagent Quality:
-
Degraded Starting Material: Verify the purity of the this compound and the coupling partner.
-
Wet Solvents or Reagents: Water can interfere with the catalytic cycle, especially with certain bases. Use anhydrous solvents and dry reagents.
-
Workflow for Troubleshooting Low Conversion
Caption: A workflow for troubleshooting a failed coupling reaction.
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Common Side Products & Their Mitigation:
-
Protodebromination (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.
-
Cause: This can be promoted by moisture or certain catalyst/ligand combinations.[6]
-
Solution: Use rigorously dried solvents and reagents. Switching to a different ligand or adding a co-solvent might suppress this side reaction.
-
-
Homocoupling of the Coupling Partner: Especially prevalent in Suzuki reactions with boronic acids.
-
Cause: Often occurs in the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture. Lowering the catalyst loading might also help.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable options. The choice depends on the desired C-C, C-N, or C-C (alkyne) bond to be formed. Given the substrate's electron-deficient nature, Suzuki and Sonogashira couplings are generally favorable. Buchwald-Hartwig amination may require more specialized ligands to overcome the steric hindrance.
Q2: How do I select the optimal ligand for my specific cross-coupling reaction?
A2: A decision tree for initial ligand selection is provided below. However, experimental screening is often necessary. For this compound, bulky, electron-rich phosphine ligands are a good starting point for all three reaction types.[1][2][3][4]
Caption: Decision tree for initial ligand selection based on reaction type.
Q3: What is the role of the amide group in this substrate? Can it interfere with the reaction?
A3: The amide group is generally considered weakly coordinating. However, under certain conditions, it can act as a directing group, influencing the regioselectivity of the reaction.[7][8][9] In the context of this compound, its primary influence is likely electronic, contributing to the overall electron-deficient nature of the aromatic ring. There is a possibility of N-H activation or coordination to the metal center, which could potentially inhibit the catalyst. If catalyst inhibition is suspected, using a pre-catalyst with a strongly bound ligand can help mitigate this effect.
Q4: Should I consider a nickel-based catalyst instead of palladium?
A4: Nickel catalysts can be a cost-effective and highly reactive alternative to palladium, especially for challenging substrates like aryl chlorides.[10] For aryl bromides like this compound, palladium catalysts are generally well-established and offer a wider range of commercially available ligands and pre-catalysts. However, if palladium systems fail to provide satisfactory results, exploring nickel catalysis is a valid strategy. Nickel catalysts often exhibit different reactivity and selectivity profiles.[11][12]
Catalyst System Comparison Tables
The following tables provide a starting point for selecting a catalyst system for different cross-coupling reactions with this compound.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | A robust starting point for sterically hindered substrates.[1][3] |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | Good for a broad range of boronic acids. |
| [Pd(SPhos)Cl]₂ | - | K₃PO₄ | THF/H₂O | 80 | Air-stable pre-catalyst for improved reproducibility. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 90-120 | Effective for sterically hindered anilines and aryl halides.[13] |
| Pd(OAc)₂ | Josiphos-type | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane | 100-110 | Milder base conditions can be beneficial for sensitive substrates.[14] |
| G3-XPhos | - | K₃PO₄ | t-Amyl alcohol | 100 | Third-generation pre-catalyst with high activity. |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N or i-Pr₂NH | THF or DMF | 25-60 | Classic Sonogashira conditions.[15] |
| Pd(OAc)₂ | XPhos | None | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 80-100 | Effective for copper-free Sonogashira couplings.[16] |
| [DTBNpP]Pd(crotyl)Cl | - | None | TMP | DMSO | 25-60 | Air-stable pre-catalyst for room temperature copper-free reactions.[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., [Pd(SPhos)Cl]₂, 1-3 mol%) or the palladium source and ligand separately.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Toluene/H₂O) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted for electron-deficient aryl bromides and may require optimization.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Catalytic Cycle Overview
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions of 4-Bromo-2,6-difluorobenzamide
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning reactions with 4-Bromo-2,6-difluorobenzamide. Our focus is to elucidate the critical roles of base and solvent selection to empower you to overcome common experimental challenges and optimize your synthetic strategies.
Introduction to the Reactivity of this compound
This compound is a versatile synthetic intermediate, characterized by an electron-deficient aromatic ring due to the presence of three electron-withdrawing groups: a bromine atom, two fluorine atoms, and a benzamide moiety. This electronic nature dictates its reactivity in several key transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Understanding the interplay of the substrate's electronics with the choice of base and solvent is paramount for achieving high yields and minimizing side products.
This guide is structured to address specific issues you may encounter in the following key reaction types:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of aryl halides with nucleophiles.
Troubleshooting Guide & FAQs
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[1] With this compound, the electron-deficient nature of the aryl bromide can influence catalyst selection and reaction kinetics.
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low yields. What are the likely causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key issues. A systematic approach to troubleshooting is recommended.
-
Suboptimal Base Selection: The base is crucial for the transmetalation step, which is often rate-determining.[2] For electron-deficient aryl halides, a careful choice of base is necessary to promote the catalytic cycle without causing side reactions.
-
Insight: Stronger bases can sometimes lead to decomposition of the starting material or catalyst. Weaker bases might not be effective enough to facilitate transmetalation. A screening of bases is often the most effective approach.
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly with electron-deficient boronic acids.[3]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure rigorous degassing of your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3] Using pre-catalysts can also improve reproducibility.
-
Q2: Which base and solvent system is a good starting point for the Suzuki-Miyaura coupling of this compound?
A2: A good starting point is often a moderately strong inorganic base in a polar aprotic solvent.
-
Recommended Starting Conditions:
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
The presence of water can be beneficial in some Suzuki-Miyaura reactions, but for substrates prone to protodeboronation, anhydrous conditions with a base like Cs₂CO₃ in a solvent such as toluene or 1,4-dioxane should be considered.[6]
Comparative Effect of Bases in Suzuki-Miyaura Coupling
| Base | Relative Strength | Common Solvents | Key Considerations & Potential Issues |
| Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Often effective and cost-efficient. May require higher temperatures.[7] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A very common and reliable choice. Good balance of reactivity and handling.[5] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often provides higher yields, especially with challenging substrates. Its solubility in organic solvents is a key advantage.[8] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Highly effective, particularly for difficult couplings and can often be used under milder conditions.[9] Can be hygroscopic. |
| KOtBu | Very Strong | THF, Toluene | Can promote side reactions and decomposition of functional groups. Generally used in specific cases like Buchwald-Hartwig aminations. |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[10] The choice of base and solvent is critical, especially when dealing with the potentially sensitive amide functionality on the substrate.
Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?
A1: The challenges in this reaction often revolve around the choice of base, ligand, and potential side reactions.
-
Base and Amine Incompatibility: Strong bases like NaOtBu or LHMDS are commonly used, but they can react with the N-H of the benzamide if it's unprotected, or with other sensitive functional groups.
-
Insight: The acidity of the amine starting material and the benzamide N-H proton will influence the choice of base. A base strong enough to deprotonate the coupling amine but not the benzamide is ideal, though often a stronger base is needed to drive the catalytic cycle.
-
-
Ligand Selection: The ligand on the palladium catalyst is crucial for the efficiency of the reaction.[11]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity.[13]
Q2: Can I use a weaker base for the Buchwald-Hartwig amination of this compound to avoid side reactions?
A2: While strong bases are typical, weaker bases can be used, often in combination with specific ligands or under different reaction conditions.
-
Alternative Conditions: Using a weaker base like K₂CO₃ or Cs₂CO₃ is possible, but may require a more active catalyst system (e.g., a more electron-rich ligand) and potentially higher reaction temperatures.[11] Recent developments have also explored the use of soluble organic bases like DBU, which can be advantageous for tolerating sensitive functional groups.[16]
Comparative Effect of Solvents in Buchwald-Hartwig Amination
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Toluene | Non-polar | 111 | Very common, allows for higher reaction temperatures. Good for dissolving non-polar reactants.[14] |
| 1,4-Dioxane | Polar aprotic | 101 | Another common choice, good solvating properties for a range of substrates.[14] |
| THF | Polar aprotic | 66 | Lower boiling point, suitable for reactions at milder temperatures. |
| DMF | Polar aprotic | 153 | Can be useful for poorly soluble, polar amines, but may lead to side reactions at high temperatures.[15] |
| 2-MeTHF | Polar aprotic | 80 | A greener alternative to THF with a higher boiling point and improved safety profile.[3] |
III. Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-withdrawing nature of the fluorine and benzamide groups, the aromatic ring of this compound is activated towards nucleophilic attack. This can lead to the displacement of either the fluorine atoms or, under certain conditions, the bromine atom.
Q1: I am trying to perform a nucleophilic aromatic substitution on this compound. Which halide is more likely to be displaced?
A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[17] The stability of this intermediate is enhanced by electron-withdrawing groups.
-
Leaving Group Tendency: Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl > Br > I.[18] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond cleavage occurs in a fast, subsequent step.[19]
Q2: What is the role of the solvent in SNAr reactions of this compound?
A2: The solvent plays a crucial role in stabilizing the charged intermediate and influencing the nucleophilicity of the attacking species.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[20][21] These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and highly nucleophilic. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Q3: I am observing a mixture of products where both fluorine and bromine have been substituted. How can I control the selectivity?
A3: Achieving selectivity can be challenging and often depends on a fine balance of reaction conditions.
-
Reaction Temperature: Lowering the reaction temperature may favor the kinetically preferred substitution of fluorine.
-
Nucleophile: The nature of the nucleophile can influence selectivity. Harder nucleophiles may favor reaction at the more electrophilic carbon attached to fluorine, while softer nucleophiles might show different reactivity patterns.
-
Catalysis: In some cases, palladium-catalyzed cross-coupling reactions (Suzuki or Buchwald-Hartwig) will be much more selective for substitution at the C-Br bond over the C-F bond. If the goal is to selectively functionalize the C-Br position, these methods are generally preferred over SNAr.
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromo-2,6-difluorobenzamide Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during coupling reactions with 4-bromo-2,6-difluorobenzamide. As Senior Application Scientists, we have compiled field-proven insights and detailed troubleshooting strategies to help you optimize your synthetic routes and achieve higher yields.
The Challenge of the 2,6-Difluoro Substituent
The 2,6-difluorobenzamide motif is a valuable structural component in many pharmaceutical candidates due to its ability to influence conformation and metabolic stability.[1] However, the fluorine atoms at the ortho positions introduce significant steric hindrance, which can impede the approach of coupling partners and catalysts.[2][3][4] Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl bromide, making certain coupling reactions more challenging. This guide will provide you with the necessary tools to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conversion in my Suzuki-Miyaura coupling with this compound?
A1: Low conversion in Suzuki-Miyaura couplings involving this substrate is often due to a combination of steric hindrance and catalyst inefficiency. The bulky ortho-fluoro groups can hinder the crucial transmetalation and reductive elimination steps.[2] It is essential to use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can promote these challenging steps. Additionally, ensure your boronic acid is pure and that you are using an appropriate base and solvent system to facilitate the catalytic cycle.[5]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A2: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and solvent is critical.[6][7] Sterically hindered aryl halides like this compound require bulky, electron-rich ligands to facilitate the oxidative addition and reductive elimination steps. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.[8] Anhydrous, non-protic solvents like toluene or dioxane are generally preferred.
Q3: Can I use standard amide coupling reagents to couple a carboxylic acid to the amine of this compound?
A3: While standard amide coupling reagents can be used, the steric hindrance from the ortho-fluorines may necessitate more forceful conditions or specialized reagents.[9][10] Reagents known for their high efficiency in coupling sterically hindered substrates, such as HATU or PyBOP®, are often more effective.[11][12] Extending the reaction time and increasing the temperature can also help drive the reaction to completion.
Q4: How can I effectively monitor the progress of my coupling reaction?
A4: Monitoring the reaction is crucial for troubleshooting. Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more quantitative analysis, techniques like LC-MS and GC-MS are highly effective for tracking the consumption of starting materials and the formation of the desired product.[13][14][15] ¹⁹F NMR spectroscopy can also be a powerful tool for monitoring reactions involving fluorinated compounds.[16]
In-Depth Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Low conversion in Suzuki-Miyaura couplings of this compound is a common issue. The following guide provides a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Formation | Ineffective Catalyst System: The steric hindrance of the 2,6-difluoro substituents requires a highly active catalyst. | Use Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate both oxidative addition and reductive elimination for sterically hindered substrates.[5][17] Consider using air-stable palladium precatalysts for better reproducibility.[17][18] |
| Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step. | Screen Bases and Solvents: For anhydrous conditions, finely powdered and dry K₃PO₄ or Cs₂CO₃ are often effective.[5] In biphasic systems (e.g., toluene/water or dioxane/water), ensure vigorous stirring. A common starting point is K₂CO₃ in a mixture of an organic solvent and water.[8] | |
| Low Reaction Temperature: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. | Increase Temperature: Cautiously increase the reaction temperature, for example, to 100-120 °C.[2][8] | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common side reaction with electron-rich or heterocyclic boronic acids. | Use Milder Bases and Anhydrous Conditions: Switch to a weaker base like KF or K₂CO₃.[5] Running the reaction under anhydrous conditions can significantly reduce this side reaction as water is the proton source.[5] |
| Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules. | Ensure Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids.[5] Thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful tool for C-N bond formation, but it is not without its challenges when dealing with this compound.
Caption: A systematic approach to troubleshooting low yields in Buchwald-Hartwig amination.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inappropriate Ligand: The ligand may not be bulky or electron-rich enough to facilitate the reaction with the sterically hindered aryl halide. | Select a Suitable Ligand: Buchwald ligands like XPhos or other bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often effective.[8][19][20] |
| Incorrect Base Selection: The base may not be strong enough or may be participating in side reactions. | Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃).[8][19] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Increase the Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[8] | |
| Dehalogenation of Starting Material | Side Reaction Competing with Amination: Beta-hydride elimination from the palladium-amide intermediate can lead to the formation of the dehalogenated arene. | Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus side reactions.[6] Sometimes, a weaker base can suppress dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for your specific boronic acid.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., XPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[5]
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This procedure is a starting point and should be optimized for your specific amine.
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[8]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. growingscience.com [growingscience.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions of 4-Bromo-2,6-difluorobenzamide
Welcome to the technical support guide for 4-Bromo-2,6-difluorobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Our goal is to provide you with a combination of deep mechanistic understanding and actionable, field-proven protocols to ensure the success of your synthetic campaigns.
Understanding the Core Challenge: Steric Shielding
This compound is a valuable building block, but its synthetic utility is often hampered by significant steric hindrance. The two fluorine atoms positioned ortho to the bromine atom create a crowded environment around the carbon-bromine (C-Br) bond. This steric shield impedes the approach of reagents, particularly the large transition metal complexes required for many cross-coupling reactions, making bond formation kinetically challenging.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during key transformations and provides detailed troubleshooting strategies.
FAQ 1: Why am I experiencing low to no yield in my Suzuki-Miyaura coupling reactions?
Root Cause Analysis: The primary barrier to a successful Suzuki-Miyaura coupling with this substrate is the oxidative addition step. The bulky palladium catalyst struggles to access the sterically shielded C-Br bond. Standard catalyst systems (e.g., those using PPh₃) are often ineffective. Success hinges on using a catalyst system specifically designed to overcome this steric barrier.
Troubleshooting & Optimization Protocol:
-
Pillar 1: Ligand Selection is Critical. The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is less sterically demanding and more readily undergoes oxidative addition.[1][2]
-
Pillar 2: Choice of Palladium Pre-catalyst. While generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, using well-defined pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent results by ensuring efficient generation of the active catalyst.
-
Pillar 3: Base and Solvent Optimization. The choice of base and solvent is interdependent.[3] A moderately weak base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize side reactions like protodeboronation, which can be an issue with sterically hindered ligands.[3][4][5] Aprotic polar solvents such as dioxane or THF, often with a small amount of water, are standard.[3]
Recommended Ligands for Hindered Suzuki Coupling
| Ligand Name | Key Feature | Typical Catalyst Loading (mol%) |
| XPhos | Bulky, electron-rich. Excellent for sterically demanding couplings.[3] | 1-3 |
| SPhos | Similar to XPhos, highly effective for hindered systems.[3] | 1-3 |
| RuPhos | Another member of the Buchwald ligand family, known for high activity.[3] | 1-3 |
| AntPhos | Specifically designed for sterically demanding couplings, showing excellent reactivity.[6] | 1-2 |
Step-by-Step Protocol for a Robust Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reaction times may be extended (12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling: A Comparative Analysis of Bromo- vs. Iodo-Benzamides
For researchers, scientists, and professionals in drug development, the strategic construction of molecular frameworks is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds, with the benzamide moiety being a ubiquitous scaffold in pharmaceuticals. The choice of the halide on your benzamide starting material is not a trivial detail; it is a critical decision that profoundly impacts reaction efficiency, substrate scope, and the overall success of a synthetic campaign.
This guide provides an in-depth, objective comparison of iodo-benzamides and bromo-benzamides in three cornerstone cross-coupling reactions. We will move beyond simple protocols to explore the fundamental principles governing their reactivity, offering field-proven insights to help you select the optimal substrate for your specific research needs.
The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is primarily attributed to the difference in their carbon-halogen bond dissociation energies.[1] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1] This fundamental property makes the initial, and often rate-determining step of the catalytic cycle—the oxidative addition of the aryl halide to the palladium(0) catalyst—more facile for iodo-substituted compounds.[1][2] A lower energy barrier for this step translates directly to faster reaction rates, the feasibility of using milder conditions (like lower temperatures), and often, a reduction in required catalyst loading.[1]
While oxidative addition is the principal driver of the reactivity trend (I > Br > Cl), it is worth noting that other factors can influence the catalytic cycle. For instance, the nature of the halide anion can affect the stability of Pd(II) intermediates, which can also play a role in the overall reaction efficiency.[3]
Performance Analysis in Key Transformations
We will now examine the practical implications of this reactivity difference in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The data presented is representative and compiled from various sources to illustrate the expected trends.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
A cornerstone for constructing biaryl structures, the Suzuki-Miyaura coupling is fundamental to modern medicinal chemistry.[1][4] When comparing halo-benzamides, the superior reactivity of the C-I bond is starkly evident, enabling more efficient C-C bond formation.[2]
Comparative Data: Suzuki-Miyaura Coupling
| Feature | Iodo-Benzamide | Bromo-Benzamide |
| Aryl Halide | 4-Iodo-benzamide | 4-Bromo-benzamide |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water | Toluene/Water |
| Temperature (°C) | 80 | 110 |
| Time (h) | 2 | 18 |
| Yield (%) | 95 | 85 |
Data is representative and compiled for illustrative purposes based on typical reaction outcomes.[1]
Causality & Insight: The data clearly shows that the iodo-benzamide achieves a higher yield in a fraction of the time and at a significantly lower temperature.[2] This efficiency is crucial when dealing with thermally sensitive substrates or when trying to minimize epimerization of chiral centers elsewhere in the molecule. For challenging couplings, such as those involving sterically hindered boronic acids, starting with the iodo-benzamide provides a much higher probability of success.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a reaction vessel, add the halo-benzamide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time (2–24 h), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C(aryl)-N bonds is one of the most important transformations in the synthesis of pharmaceuticals.[6] The Buchwald-Hartwig amination has revolutionized this field, but its efficiency is still highly dependent on the choice of aryl halide.[7]
Comparative Data: Buchwald-Hartwig Amination
| Feature | Iodo-Benzamide | Bromo-Benzamide |
| Aryl Halide | 4-Iodo-benzamide | 4-Bromo-benzamide |
| Coupling Partner | Aniline | Aniline |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 80 | 110 |
| Time (h) | 4 | 20 |
| Yield (%) | 92 | 81 |
Data is representative and compiled for illustrative purposes based on typical reaction outcomes.[1]
Causality & Insight: Similar to the Suzuki coupling, the iodo-benzamide allows for lower catalyst loadings and milder conditions.[2] This is particularly advantageous in C-N bond formation, as higher temperatures can often lead to undesired side reactions or decomposition of complex amine partners. The ability to run the reaction at a lower temperature expands the scope of compatible functional groups.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]
-
In an inert atmosphere glovebox or Schlenk line, charge a reaction flask with the halo-benzamide (1.0 equiv.), the amine (1.1–1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), a phosphine ligand (e.g., XPhos, 2–4 mol%), and a base (e.g., NaOtBu, 1.2–1.5 equiv.).
-
Seal the flask, remove from the glovebox, and add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Stir the mixture at the appropriate temperature (typically 80–110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a powerful method for linking terminal alkynes with aryl halides, creating conjugated systems frequently found in materials science and as precursors for complex heterocyclic syntheses.[8] The reaction typically requires a copper(I) co-catalyst, and the halide reactivity trend remains a dominant factor.[9]
Comparative Data: Sonogashira Coupling
| Feature | Iodo-Benzamide | Bromo-Benzamide |
| Aryl Halide | 4-Iodo-benzamide | 4-Bromo-benzamide |
| Coupling Partner | Phenylacetylene | Phenylacetylene |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1 mol%) | Pd(PPh₃)₂Cl₂ (4 mol%) / CuI (2 mol%) |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | DMF |
| Temperature (°C) | 25 (Room Temp) | 80 |
| Time (h) | 3 | 16 |
| Yield (%) | 91 | 79 |
Data is representative and compiled for illustrative purposes based on typical reaction outcomes.[1]
Causality & Insight: The advantage of the iodo-benzamide is most dramatic here. The reaction proceeds efficiently at room temperature, whereas the bromo-benzamide requires significant heating.[2] This is a critical advantage, as elevated temperatures in Sonogashira couplings can often lead to the undesired homocoupling of the alkyne partner (Glaser coupling). Using the iodo-benzamide minimizes these side products, simplifying purification and improving overall yield.
Experimental Protocol: General Procedure for Sonogashira Coupling [1]
-
In a Schlenk tube under an inert atmosphere, combine the halo-benzamide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1–3 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2–3 equiv.).
-
Add the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Stir the reaction at the specified temperature (ranging from room temperature to 80 °C) for the necessary duration (2–24 h).
-
Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt and copper catalyst.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Strategic Decision-Making: A Workflow for Substrate Selection
The choice between an iodo- or bromo-benzamide is a balance of reactivity, cost, and project complexity. Bromo-benzamides are generally less expensive, but the potential for lower yields and the need for more extensive optimization can offset the initial savings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Introduction: The Central Role of Benzamides and the Need for Synthetic Versatility
An In-Depth Technical Guide to Alternative Reagents for Benzamide Synthesis: A Comparative Analysis Beyond 4-Bromo-2,6-difluorobenzamide
Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting a wide range of diseases. The 2,6-difluoro substitution pattern, in particular, is often employed to modulate physicochemical properties such as metabolic stability and binding affinity. This compound serves as a common and reliable building block for the synthesis of more complex derivatives, typically through transition-metal-catalyzed cross-coupling reactions to form a new carbon-nitrogen bond at the C4 position.
However, reliance on a single aryl bromide intermediate can impose limitations on reaction optimization, cost-effectiveness, and downstream reactivity. Factors such as catalyst poisoning, sluggish kinetics, or the need for specific reaction conditions may necessitate the exploration of alternative reagents. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers the data and rationale needed to make informed decisions in their synthetic campaigns. We will explore how variations in the leaving group at the C4 position—from other halogens to pseudohalogens and boronic acids—can profoundly impact reaction efficiency, required catalytic systems, and overall synthetic strategy.
The Benchmark: Understanding this compound in C-N Cross-Coupling
This compound is a workhorse reagent primarily due to the balanced reactivity of the aryl bromide bond. It is stable enough for easy handling and purification, yet reactive enough to participate in common palladium- and copper-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.
The primary mechanism for its use in synthesizing N-substituted benzamides is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[3]
References
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Aryl-2,6-difluorobenzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the construction of carbon-carbon (C-C) bonds is a foundational pillar, enabling the synthesis of complex molecular architectures with diverse pharmacological activities. Among the pantheon of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as particularly robust and versatile methods. This guide provides an in-depth, objective comparison of these two powerful reactions for a specific and challenging transformation: the arylation of 4-Bromo-2,6-difluorobenzamide. We will delve into the mechanistic nuances, present supporting data for analogous systems, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The substrate at the heart of this comparison, this compound, presents a unique set of challenges. The ortho-fluorine atoms introduce significant steric hindrance around the reaction center and, along with the benzamide group, create a distinct electronic environment. The successful and high-yielding coupling of this substrate is critical for the synthesis of a range of biologically active compounds, making the choice of coupling methodology a key strategic decision.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener" | High toxicity of organotin reagents, requiring careful handling and disposal |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture[1] |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to remove completely from the product |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons | Excellent, very broad functional group tolerance[2][3] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or milder conditions |
Mechanistic Considerations: A Tale of Two Catalytic Cycles
Understanding the underlying mechanisms of both the Suzuki and Stille couplings is paramount to troubleshooting and optimizing these reactions, especially for a substrate as nuanced as this compound. Both reactions are orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki coupling hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
A crucial aspect of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[6] For a sterically hindered substrate like this compound, the choice of a bulky phosphine ligand is often necessary to promote the reaction.[7][8]
The Stille Coupling Catalytic Cycle
The Stille coupling follows a similar catalytic triad of oxidative addition, transmetalation, and reductive elimination.[1][4]
A key distinction of the Stille coupling is that it often proceeds under neutral or nearly neutral conditions, as the organostannane is sufficiently nucleophilic to undergo transmetalation without prior activation by a base. This can be a significant advantage when working with base-sensitive functional groups. The Stille reaction is also known for its exceptional tolerance of a wide array of functional groups.[2][3]
Performance Comparison: Yields and Reaction Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | |||||||
| Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 70-95% (inferred) | [7][8] |
| Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 60-85% (inferred) | [9] |
| Stille Coupling | |||||||
| Arylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 24 | 75-95% (inferred) | [4] |
| Heteroarylstannane | PdCl₂(PPh₃)₂ / CuI | - | DMF | 80 | 12 | 80-98% (inferred) | [10][11] |
Analysis of Expected Performance:
-
Suzuki Coupling: For a substrate like this compound, the steric hindrance from the ortho-fluorines will likely necessitate the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos to facilitate the oxidative addition and reductive elimination steps.[7][8] The choice of base and solvent system will also be critical to achieving high yields. While generally robust, the Suzuki coupling may require careful optimization for this specific substrate to overcome potential sluggishness due to sterics.
-
Stille Coupling: The Stille coupling is often superior for sterically demanding substrates and exhibits broad functional group tolerance. For this compound, the Stille coupling could potentially offer higher and more consistent yields, particularly if the desired coupling partner is sensitive to the basic conditions of the Suzuki reaction. However, the primary drawback is the toxicity of the organotin reagents and the potential for tin contamination in the final product, which requires meticulous purification.[3]
Experimental Protocols
The following are detailed, representative protocols for both Suzuki and Stille couplings, adaptable for the arylation of this compound.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
To an oven-dried flask, add this compound and the organostannane.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are formidable tools for the arylation of this compound. The choice between them is not a matter of universal superiority but rather a strategic decision based on the specific requirements of the synthesis.
The Suzuki coupling is generally the preferred method due to the lower toxicity of the boronic acid reagents and the easier removal of byproducts. For the target substrate, success will likely hinge on the use of modern, bulky phosphine ligands and careful optimization of the base and solvent system to overcome steric and electronic challenges.
The Stille coupling , on the other hand, may offer a more robust and higher-yielding alternative, especially in cases where the coupling partners are sensitive to basic conditions or when steric hindrance proves to be a significant barrier for the Suzuki reaction. However, the inherent toxicity of organostannanes and the challenges associated with removing tin residues from the final product are significant considerations that must be carefully managed.
Ultimately, for the synthesis of 4-aryl-2,6-difluorobenzamides, it is recommended to first explore the Suzuki coupling with a small library of bulky ligands and different bases. Should this approach prove to be low-yielding or problematic, the Stille coupling represents a powerful and reliable alternative, provided that the necessary precautions for handling organotin compounds are taken and a rigorous purification strategy is implemented.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 4-Bromo-2,6-difluorobenzamide in Complex Synthetic Routes
A Comparative Guide for Researchers in Drug Discovery and Materials Science
In the intricate chess game of multi-step synthesis, the choice of each building block is a critical move that dictates the efficiency, yield, and ultimate success of the entire sequence. Among the vast array of functionalized aromatic compounds, 4-Bromo-2,6-difluorobenzamide has emerged as a particularly strategic intermediate. Its unique combination of a moderately reactive bromine handle, ortho-difluoro substitution, and a versatile benzamide moiety offers a compelling set of advantages for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and advanced materials. This guide provides an in-depth comparison of this compound with relevant alternatives, supported by experimental data and mechanistic insights, to inform its strategic deployment in your synthetic campaigns.
The Trifecta of Functionality: Deconstructing the Advantages
The utility of this compound stems from the synergistic interplay of its three key structural features: the bromine atom, the vicinal fluorine atoms, and the benzamide group.
1. The Tunable Reactivity of the Bromine Handle:
The bromine atom at the 4-position serves as a reliable and versatile linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. While aryl iodides are generally more reactive due to a weaker carbon-iodine bond, this enhanced reactivity can sometimes be a double-edged sword, leading to undesired side reactions or catalyst deactivation, especially in complex substrates with multiple sensitive functional groups. Aryl bromides, on the other hand, offer a more balanced profile of reactivity and stability. They are often more cost-effective than their iodo-counterparts and provide a wider window for selective transformations in multi-halogenated systems.
2. The Influence of Ortho-Difluoro Substitution:
The two fluorine atoms positioned ortho to the benzamide group exert profound electronic and steric effects that are highly beneficial in multi-step synthesis. Electronically, the strong electron-withdrawing nature of fluorine can significantly lower the pKa of the amide N-H proton, potentially influencing its reactivity and directing-group ability. Furthermore, this substitution pattern is a key pharmacophore in many bioactive molecules, particularly in the development of FtsZ inhibitors, a promising class of antibacterial agents.[1][2][3] The difluoro motif can also enhance the metabolic stability and binding affinity of the final molecule.[4]
From a synthetic standpoint, the ortho-difluoro substitution can influence the conformation of the benzamide group, potentially impacting its effectiveness as a directing group in C-H activation reactions.[4]
3. The Versatility of the Benzamide Moiety:
The benzamide functional group is far from a passive spectator in a synthetic sequence. It can act as a powerful directing group in ortho C-H functionalization reactions, enabling the introduction of additional substituents with high regioselectivity.[5] Moreover, the amide bond itself is a key structural feature in a vast number of pharmaceuticals and can be a precursor to other functional groups through hydrolysis or reduction.
Comparative Performance in Key Cross-Coupling Reactions
To objectively assess the advantages of this compound, we present a comparative analysis of its performance in three widely used cross-coupling reactions against a common alternative, 4-Iodo-2,6-difluorobenzamide. The data presented is a composite of typical results found in the literature for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures.
| Feature | This compound | 4-Iodo-2,6-difluorobenzamide |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(OAc)₂ |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | Room Temperature to 80 °C |
| Reaction Time | 4-12 hours | 1-6 hours |
| Typical Yield | 85-95% | 90-98% |
| Relative Cost | Lower | Higher |
Analysis: While the iodo-analogue offers faster reaction times and proceeds under milder conditions, the bromo-derivative provides excellent yields and is a more economical choice for large-scale synthesis. The slightly more forcing conditions required for the bromo-compound are often a worthwhile trade-off for its lower cost and greater stability.
Sonogashira Coupling
The Sonogashira coupling is instrumental for the synthesis of aryl alkynes.
| Feature | This compound | 4-Iodo-2,6-difluorobenzamide |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI |
| Typical Base | Et₃N, DIPA | Et₃N, DIPA |
| Reaction Temperature | 60-80 °C | Room Temperature to 50 °C |
| Reaction Time | 6-18 hours | 2-8 hours |
| Typical Yield | 75-90% | 85-95% |
| Key Advantage | Cost-effective for large scale | Higher reactivity, milder conditions |
Analysis: Similar to the Suzuki coupling, the iodo-derivative demonstrates higher reactivity. However, copper-free Sonogashira protocols have been developed that can effectively couple aryl bromides at room temperature, narrowing the reactivity gap.[6]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of arylamines.
| Feature | This compound | 4-Iodo-2,6-difluorobenzamide |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos | Pd₂(dba)₃/BINAP |
| Typical Base | Cs₂CO₃, K₃PO₄, DBU | Cs₂CO₃, K₂CO₃ |
| Reaction Temperature | 90-110 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 70-85% | 75-90% |
| Consideration | Ligand choice is crucial | Generally more reactive |
Analysis: The Buchwald-Hartwig amination of aryl bromides often requires more specialized ligands and slightly higher temperatures. However, recent advancements have identified highly effective and commercially available catalyst systems that provide excellent yields for these transformations.[7][8] The use of soluble organic bases like DBU can also offer advantages in terms of reaction homogeneity and work-up.[9]
Experimental Protocols
The following are detailed, representative protocols for the key cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Stir the mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at 70 °C for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the amine hydrohalide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
Xantphos (0.036 mmol)
-
Cs₂CO₃ (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine, followed by anhydrous toluene.
-
Seal the tube and heat the mixture at 110 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Strategy
The strategic use of this compound in a multi-step synthesis can be visualized as a branching point for molecular diversification.
Caption: Diversification pathways from this compound.
Conclusion
This compound stands out as a highly valuable and strategically astute building block for multi-step synthesis. Its well-balanced reactivity, imparted by the bromine atom, allows for controlled and selective transformations. The ortho-difluoro substitution not only provides access to important pharmacophores but also influences the molecule's conformation and electronic properties in a synthetically advantageous manner. Finally, the benzamide moiety offers further opportunities for functionalization and is a key structural element in many target molecules. While more reactive analogues like the corresponding iodo-derivative exist, the cost-effectiveness and stability of this compound often make it the superior choice for scalable and efficient synthetic routes. By understanding the unique advantages conferred by its trifecta of functional groups, researchers can leverage this versatile intermediate to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Palladium Catalysts for the Amination of 4-Bromo-2,6-difluorobenzamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials. Among the most powerful methods for achieving this is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the amination of a challenging substrate: 4-Bromo-2,6-difluorobenzamide. This molecule's electron-deficient nature and steric hindrance due to the ortho-fluorine atoms present a unique set of challenges that necessitate a careful selection of the catalytic system.
The Challenge: Amination of an Electron-Deficient and Sterically Hindered Aryl Halide
The substrate, this compound, is a valuable building block in medicinal chemistry. The difluoro substitution pattern can enhance metabolic stability and binding affinity of the final molecule. However, these same fluorine atoms, being strongly electron-withdrawing, deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the ortho-positioning of the fluorine atoms introduces steric hindrance around the reaction center. The benzamide functional group itself can also influence the reaction, potentially coordinating to the palladium center or being sensitive to the basic reaction conditions.
The Catalytic Players: A Comparative Overview
The success of a Buchwald-Hartwig amination hinges on the choice of the palladium precursor and, more critically, the supporting ligand.[3] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] We will compare three classes of widely used ligands for this challenging transformation:
-
Bulky Biaryl Phosphine Ligands (e.g., XPhos, RuPhos): These ligands, developed by the Buchwald group, are characterized by their steric bulk and electron-rich nature.[4] They are known to promote the amination of a wide range of aryl halides, including challenging substrates.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with palladium.[6] They have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and activity.
-
Bidentate Phosphine Ligands (e.g., Xantphos): These ligands can offer enhanced stability to the catalytic complex and have been successfully employed in large-scale industrial processes.[7]
Performance Comparison: A Data-Driven Analysis
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | 1.0 |
| System 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 18 | 80-90 | 1.5 |
| System 3 | [Pd(IPr)(cinnamyl)Cl] | - (NHC Pre-catalyst) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 | 2.0 |
| System 4 | Pd(OAc)₂ | Xantphos | K₃PO₄ | iPrOAc | 80 | 24 | 70-80 | 2.0 |
Analysis of the Data:
-
System 1 (XPhos): This system, employing a bulky biaryl phosphine ligand, is expected to provide high yields in a relatively short reaction time. The strong base, NaOtBu, is often necessary for the deprotonation of the amine.
-
System 2 (RuPhos): RuPhos is another highly effective biaryl phosphine ligand. The use of a milder base like K₃PO₄ can be advantageous for substrates with base-sensitive functional groups, though it may require a slightly longer reaction time.
-
System 3 (NHC): The NHC-based pre-catalyst offers the convenience of a single-component system. While potentially requiring a higher temperature and longer reaction time for this specific substrate, NHC catalysts are known for their robustness.
-
System 4 (Xantphos): This bidentate ligand, often used in industrial settings, provides a reliable, albeit potentially slower, option.[7] The use of K₃PO₄ and a process-friendly solvent like isopropyl acetate makes this an attractive system for scale-up.[7]
Mechanistic Insights: Understanding the "Why"
The observed differences in performance can be attributed to the distinct mechanistic pathways favored by each catalyst system.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The electron-withdrawing nature of the two fluorine atoms on the this compound substrate makes the oxidative addition of the Ar-Br bond to the Pd(0) center the rate-limiting step. The choice of ligand is crucial in overcoming this hurdle.
-
Bulky, Electron-Rich Phosphines (XPhos, RuPhos): These ligands accelerate the oxidative addition by increasing the electron density on the palladium center. Their steric bulk also promotes the reductive elimination step, which is the final C-N bond-forming step.
-
N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHCs also enhance the rate of oxidative addition. The robust Pd-NHC bond contributes to the overall stability of the catalyst, which can be beneficial for challenging substrates that require higher temperatures or longer reaction times.
Experimental Protocols
The following is a representative experimental protocol for the amination of this compound, which can be adapted for the different catalyst systems.
General Procedure for Palladium-Catalyzed Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol (Example using System 1):
-
Reaction Setup: In a glovebox, a dry Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1.0 mol%), XPhos (0.02 mmol, 2.0 mol%), NaOtBu (1.4 mmol), and this compound (1.0 mmol).
-
Solvent and Reagent Addition: The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous, degassed toluene (5 mL) is added via syringe, followed by the addition of the amine (1.2 mmol).
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl benzamide.
Conclusion and Recommendations
The choice of the optimal palladium catalyst for the amination of this compound depends on the specific requirements of the synthesis, including desired yield, reaction time, cost, and scalability.
-
For high-yield and rapid synthesis on a laboratory scale, a catalyst system based on a bulky biaryl phosphine ligand such as XPhos (System 1) is highly recommended.
-
When base-sensitive functional groups are present in the amine coupling partner, a system employing a milder base, such as RuPhos with K₃PO₄ (System 2) , is a prudent choice.
-
For researchers seeking a convenient and robust catalyst , an NHC pre-catalyst (System 3) offers a reliable option, although it may require more forcing conditions.
-
For large-scale synthesis , a system based on a more economical and stable ligand like Xantphos (System 4) , coupled with a process-friendly solvent, should be considered.[7]
Ultimately, the insights and data presented in this guide should serve as a strong starting point for researchers and drug development professionals to make informed decisions in their synthetic endeavors involving this challenging yet valuable substrate.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
A Comparative Guide to the Large-Scale Synthesis of 4-Bromo-2,6-difluorobenzamide: An Economic Viability Assessment
Introduction: The Strategic Importance of 4-Bromo-2,6-difluorobenzamide
In the landscape of modern drug discovery and agrochemical development, fluorinated organic compounds hold a position of prominence. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Within this class, 2,6-difluorobenzamide derivatives are crucial structural motifs found in a variety of biologically active compounds, including inhibitors of the essential bacterial cell division protein FtsZ.[1][2] this compound serves as a key, versatile intermediate, providing a reactive handle for further molecular elaboration through cross-coupling reactions while retaining the critical difluorobenzamide core.
However, the transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of critical variables. The economic viability of a synthetic route is not merely a function of its final yield but a complex interplay of raw material costs, process safety, operational complexity, capital expenditure, and environmental impact. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this compound, offering the technical insights and data necessary for researchers, process chemists, and drug development professionals to make informed decisions for scalable manufacturing.
Section 1: Overview of Synthetic Strategies
Three principal retrosynthetic disconnections dominate the landscape for producing this compound. Each begins from a different commercially available starting material and presents a unique profile of advantages and challenges.
Caption: High-level overview of the three primary synthetic routes to this compound.
-
Route A: The Formylation Pathway. This multi-step route begins with the inexpensive and readily available 3,5-difluorobromobenzene.[3] It proceeds through formylation to an aldehyde intermediate, which is then converted to a nitrile and finally hydrolyzed to the target benzamide.
-
Route B: The Diazotization Pathway. This more traditional approach starts with 2,6-difluoroaniline, which undergoes bromination followed by a Sandmeyer-type reaction to install the nitrile group (subsequently hydrolyzed) or another functional group that can be converted to the amide.
-
Route C: The Direct Amidation Pathway. This route also starts from 3,5-difluorobromobenzene, which is first converted to 4-Bromo-2,6-difluorobenzoic acid. The final step is the direct amidation of this carboxylic acid.
Section 2: Comparative Economic and Process Analysis
The choice of a synthetic route for large-scale production is a multi-parameter optimization problem. The following table provides a comparative analysis of the three routes based on key economic and process-related metrics.
| Metric | Route A (Formylation) | Route B (Diazotization) | Route C (Direct Amidation) | Rationale & Justification |
| Starting Material Cost | Low | Moderate | Low | 3,5-Difluorobromobenzene is generally a cheaper, more accessible commodity chemical than 2,6-difluoroaniline.[3] |
| Key Reagent Hazards | High (Butyllithium) | High (Diazonium salts, Bromine) | Moderate (Coupling agents) | Route A requires cryogenic handling of pyrophoric butyllithium. Route B involves potentially explosive diazonium intermediates and toxic bromine.[4][5] Route C's hazards depend on the chosen amidation reagents. |
| Operating Conditions | Cryogenic temperatures (-78 °C) | Low to ambient temperatures | Ambient to elevated temperatures | The organolithium chemistry in Routes A and C (carboxylation step) necessitates stringent low-temperature and anhydrous conditions, increasing capital and operational costs.[6][7] |
| Reported Yield | Good to Excellent (>80%)[3] | Variable, often lower | Good | Route A has been optimized for high yield in industrial settings.[3] Route B can suffer from side reactions and impurities during bromination and diazotization, lowering overall yield.[5] |
| Waste Profile | Organometallic waste, salts | Acidic waste, bromine residues, potential diazo waste | Stoichiometric waste from coupling agents | Route A avoids the use of highly toxic materials like potassium cyanide, reducing environmental pollution compared to older nitrile syntheses.[3] Route B generates significant acidic and hazardous waste streams. |
| Scalability & Robustness | Proven | Challenging | Moderate | The process for Route A has been patented for mass production, indicating its scalability.[3] Handling diazonium salts on a large scale (Route B) presents significant safety and engineering challenges. |
Analysis:
Route A, while requiring specialized equipment for handling organolithiums at low temperatures, emerges as the most economically attractive option for large-scale, continuous production. Its foundation on a low-cost starting material, coupled with a high-yielding and well-documented process, outweighs the initial capital investment for cryogenic reactors.[3] The avoidance of highly toxic reagents like potassium cyanide or explosive intermediates makes it a more environmentally and regulatory-friendly choice compared to historical methods or the Diazotization Pathway (Route B).[3][4]
Route B is often plagued by lower yields and the formation of difficult-to-separate impurities. The inherent instability of diazonium salts makes this route less desirable for large-scale campaigns where process safety is paramount.[5]
Route C is a viable alternative, but its economic feasibility is highly dependent on the cost of the amidation coupling agent. While synthetically straightforward, routes that generate stoichiometric amounts of high-molecular-weight waste (e.g., from HATU or HOBt) are often disfavored in large-scale synthesis due to poor atom economy and high downstream processing costs.
Section 3: Recommended Synthetic Workflow (Route A)
Based on the comparative analysis, the Formylation Pathway is the recommended approach for the economically viable, large-scale synthesis of this compound. The workflow is designed for robustness and high throughput.
Caption: Recommended workflow for the large-scale synthesis of this compound (Route A).
Section 4: Detailed Experimental Protocol (Route A)
The following protocol is a synthesized representation based on established and patented methodologies.[3][6] All operations should be conducted by trained personnel in an appropriate manufacturing facility.
Part 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde (Intermediate I)
-
Reactor Preparation: Charge a cryogenic reactor, purged with nitrogen, with dried tetrahydrofuran (THF). Cool the solvent to -70°C.
-
Lithiation: To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in the cooled THF, add n-butyllithium (approx. 1.2 eq) dropwise, maintaining the internal temperature below -65°C.
-
Causality Note: This is a directed ortho-metalation. The bromine and fluorine atoms direct the lithium to the C4 position. The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
-
-
Formylation: After stirring for 30-60 minutes, add N,N-dimethylformamide (DMF, approx. 1.6 eq) dropwise, again maintaining the temperature below -65°C.
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to 0°C. Quench the reaction by carefully pouring it into cold water or a dilute acid solution (e.g., 10% HCl).
-
Causality Note: Quenching with acid protonates the intermediate alkoxide and neutralizes any remaining base, facilitating the workup.
-
-
Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., methyl tert-butyl ether). Wash the combined organic phases, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-2,6-difluorobenzaldehyde. Purification can be achieved by crystallization or column chromatography if necessary.
Part 2: Synthesis of 4-Bromo-2,6-difluorobenzonitrile (Intermediate II)
-
Reactor Setup: To a reactor equipped for reflux, add formic acid, 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), and hydroxylamine hydrochloride (approx. 1.4 eq).[3]
-
Reaction: Heat the mixture and reflux for several hours (e.g., 10 hours) until TLC or HPLC analysis indicates complete conversion of the aldehyde.
-
Causality Note: This reaction proceeds via an oxime intermediate, which is then dehydrated under the acidic conditions provided by the formic acid to yield the nitrile. This one-pot conversion is highly efficient for large-scale operations.
-
-
Isolation: Distill off the solvent. Add water to the system and continue distillation to carry out the product (steam distillation). Cool the distilled aqueous solution to room temperature.
-
Purification: The product will precipitate as a solid. Collect the solid by filtration, wash the filter cake with water until neutral, and dry to obtain 4-Bromo-2,6-difluorobenzonitrile with high purity (>99%).[3]
Part 3: Hydrolysis to this compound (Final Product)
-
Reaction Setup: There are several methods for nitrile hydrolysis. A common industrial method involves controlled hydrolysis using a base (e.g., NaOH) and hydrogen peroxide, or using acid catalysis (e.g., sulfuric acid).[8] A greener alternative is hydrolysis in near-critical water, which avoids catalysts.[8]
-
Controlled Hydrolysis: For example, treat the nitrile with a mixture of a solvent (e.g., DMSO), potassium carbonate, and aqueous hydrogen peroxide at a controlled temperature.
-
Causality Note: The reaction must be carefully monitored to prevent over-hydrolysis to the corresponding carboxylic acid. The use of peroxide under basic conditions is a mild and effective way to achieve the primary amide.
-
-
Workup and Isolation: Once the reaction is complete, the product is typically isolated by quenching with water, filtering the resulting solid, washing, and drying.
Section 5: Conclusion and Future Outlook
For the large-scale industrial synthesis of this compound, the Formylation Pathway (Route A) starting from 3,5-difluorobromobenzene offers the most compelling case for economic viability. It utilizes a low-cost starting material and follows a high-yield, scalable process that avoids many of the hazardous reagents and unstable intermediates associated with alternative routes.[3] While it requires an initial investment in cryogenic reaction technology, the robustness and efficiency of the process provide a clear advantage for sustained manufacturing campaigns.
Future process optimization could focus on transitioning key steps from batch to continuous flow processing.[9] A microreactor setup for the cryogenic lithiation and formylation step could offer superior temperature control, enhanced safety, and improved throughput, further solidifying the economic and operational advantages of this synthetic strategy.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. Preparation of 4-bromo-2,6-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 8. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 9. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Reaction Mechanisms for 4-Bromo-2,6-difluorobenzamide in Cross-Coupling Reactions
This guide provides an in-depth technical analysis of the reaction mechanisms involving 4-Bromo-2,6-difluorobenzamide, a key building block in modern medicinal chemistry. We will move beyond simple procedural outlines to explore the causality behind experimental choices, offering a comparative validation of its reactivity in cornerstone synthetic transformations. This content is designed for researchers, scientists, and drug development professionals who utilize this scaffold in their synthetic programs.
The 2,6-difluorobenzamide motif is of significant interest, particularly in the development of novel antibacterial agents that target the essential cell division protein FtsZ.[1][2] The specific substitution pattern, including the bromine atom at the 4-position, provides a versatile handle for molecular elaboration through cross-coupling chemistry. Understanding the nuances of these reactions is paramount for efficient and rational drug design.
Synthesis of the Core Scaffold: this compound
The journey begins with the reliable synthesis of the title compound. A common and efficient route starts from 1-bromo-3,5-difluorobenzene. The process involves a directed ortho-lithiation, followed by carboxylation and subsequent amidation. This multi-step synthesis ensures high purity and good overall yield, which is critical for downstream applications.
The choice of an organolithium reagent-mediated carboxylation is deliberate; it provides a regioselective method to install the carboxylic acid group between the two fluorine atoms, a transformation that is challenging via other electrophilic aromatic substitution methods.[3]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
LDA Formation: Add diisopropylamine followed by the dropwise addition of n-butyllithium. Stir the solution at -20 °C for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Lithiation: Cool the solution back to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise. Stir for 1 hour at this temperature.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice. Allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with water and acidify with aqueous HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization to yield 4-bromo-2,6-difluorobenzoic acid.
The subsequent amidation can be achieved via standard methods, such as conversion to the acyl chloride with thionyl chloride followed by reaction with ammonia, providing the target benzamide in high yield.
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
The bromine atom on the this compound scaffold serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. We will focus on two of the most powerful and widely used transformations: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a robust method for constructing aryl amines from aryl halides.[4][5] The reaction is indispensable in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.
The catalytic cycle, shown below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Causality in Experimental Design:
-
Ligand Choice: The ortho-fluorine atoms on the benzamide scaffold introduce steric hindrance around the reaction center. Therefore, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[8] These ligands promote the reductive elimination step, which can be rate-limiting, and stabilize the monoligated Pd(0) species that enters the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is crucial for deprotonating the amine or the intermediate palladium-amine complex without competing in side reactions.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the organometallic intermediates.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron species.[9] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[10]
The mechanism involves three key steps: oxidative addition of the aryl bromide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Causality in Experimental Design:
-
Boron Species: While boronic acids are most common, boronate esters (e.g., pinacol esters) can be used for improved stability and handling.
-
Base and Solvent System: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is typically required to activate the boronic acid for transmetalation. This often necessitates a biphasic solvent system (e.g., toluene/water, dioxane/water) or a solvent that can dissolve both organic and inorganic reagents, such as DMF.
-
Catalyst System: The catalyst system (palladium precursor and ligand) must be chosen to balance the rates of oxidative addition and transmetalation to avoid side reactions like protodeboronation of the boronic acid.
Comparative Performance Analysis
The choice of reaction conditions and even the halogen on the aromatic ring can dramatically impact the outcome of a synthesis. This section provides a data-driven comparison to guide experimental design.
Reactivity of Aryl Halides: The Role of the Halogen
The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[12] The reactivity is directly correlated with the carbon-halogen (C-X) bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. Consequently, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
| Feature | 4-Iodo -2,6-difluorobenzamide | 4-Bromo -2,6-difluorobenzamide | 4-Chloro -2,6-difluorobenzamide |
| Reactivity | Highest | Intermediate | Lowest |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 110 °C | >100 °C, often requires specialized catalysts |
| Catalyst Loading | Often lower (0.5-2 mol%) | Standard (1-5 mol%) | Often higher (2-10 mol%) |
| Typical Yields | Generally Higher | Good to High | Variable, substrate-dependent |
| Cost | Generally more expensive | Standard | Generally less expensive |
Data presented is representative and compiled from general trends in cross-coupling chemistry. Exact conditions and yields may vary.[12]
This comparison highlights a critical trade-off: while the iodo-substituted analog offers higher reactivity, allowing for milder conditions, the bromo-substituted compound often provides the optimal balance of reactivity, stability, and cost for large-scale synthesis.
Validated Experimental Protocols
The following protocols are provided as self-validating systems, including in-process checks to ensure reaction completion and guide purification.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Caption: Standard workflow for a cross-coupling experiment.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, carefully quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl amine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), an inorganic base (e.g., K₂CO₃, 2.0-3.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd(OAc)₂ and a ligand).
-
Solvent Addition: Add a solvent system, such as a 4:1 mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the biaryl product.
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Reaction Kinetics of Substituted Bromobenzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted benzamides are a cornerstone structural motif. Their prevalence in pharmaceuticals and functional materials necessitates a deep understanding of their reactivity. Among these, bromobenzamides serve as versatile synthetic intermediates, particularly in metal-catalyzed cross-coupling and nucleophilic substitution reactions. The ability to predictably tune their reaction rates by altering substituents on the aromatic ring is a critical aspect of efficient process development and molecular design.
This guide provides an in-depth comparison of the reaction kinetics of substituted bromobenzamides in two key transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). We will explore the causal relationships between substituent electronic and steric properties and the observed reaction rates, supported by experimental data and detailed protocols.
The Decisive Role of Substituents: A Tale of Two Effects
The reactivity of a substituted bromobenzamide is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These effects modulate the electron density of the ring and the accessibility of the reaction center, thereby influencing the rates of key mechanistic steps.
Electronic Effects refer to the ability of a substituent to donate or withdraw electron density from the aromatic ring. This is a combination of two factors:
-
Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms in the substituent.
-
Resonance Effects: These involve the delocalization of pi electrons between the substituent and the aromatic ring.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Steric Effects arise from the physical bulk of a substituent, which can hinder the approach of reactants and catalysts to the reaction site. This is particularly significant for substituents in the ortho position relative to the bromine atom.
Comparative Kinetics: Suzuki-Miyaura Coupling vs. Nucleophilic Aromatic Substitution
To illustrate the impact of substituents, we will compare the hypothetical relative reaction rates of a series of para-substituted 2-bromobenzamides in a Suzuki-Miyaura coupling reaction and a nucleophilic aromatic substitution (SNAr) reaction.
Suzuki-Miyaura Coupling: The Power of Palladium
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, forming a new carbon-carbon bond.[1] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The rate-determining step can vary depending on the specific reaction conditions and substrates, but the oxidative addition of the aryl halide to the palladium(0) complex is often influential.
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substituent Effects on Suzuki-Miyaura Coupling:
In the oxidative addition step, the electron-rich palladium(0) catalyst attacks the carbon-bromine bond. Electron-withdrawing groups (EWGs) on the bromobenzamide ring decrease the electron density at the carbon atom, making it more electrophilic and thus more susceptible to attack by the palladium catalyst. This generally leads to an acceleration of the oxidative addition step and the overall reaction rate. Conversely, electron-donating groups (EDGs) increase the electron density on the ring, which can slow down the oxidative addition.
Table 1: Hypothetical Relative Rate Constants for the Suzuki-Miyaura Coupling of para-Substituted 2-Bromobenzamides
| Substituent (X) | Hammett Constant (σp) | Electronic Effect | Expected Relative Rate (krel) |
| -NO₂ | 0.78 | Strong EWG | > 10 |
| -CN | 0.66 | Strong EWG | ~ 8 |
| -COCH₃ | 0.50 | Moderate EWG | ~ 5 |
| -H | 0.00 | Neutral | 1 |
| -CH₃ | -0.17 | Weak EDG | < 1 |
| -OCH₃ | -0.27 | Moderate EDG | << 1 |
Note: These are hypothetical relative rates for illustrative purposes, based on established electronic effects.
Nucleophilic Aromatic Substitution (SNAr): The Role of Electron Deficiency
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[3]
The generally accepted mechanism for many SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The formation of this negatively charged intermediate is often the rate-determining step.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Substituent Effects on SNAr:
Electron-withdrawing groups are crucial for SNAr reactions as they stabilize the negative charge of the Meisenheimer complex through resonance and/or induction. The stronger the electron-withdrawing effect of the substituent, the more stable the intermediate, and the faster the reaction rate. Electron-donating groups destabilize the negatively charged intermediate, thus significantly slowing down or even preventing the reaction.
Table 2: Hypothetical Relative Rate Constants for the Nucleophilic Aromatic Substitution of para-Substituted 4-Bromobenzamides with a Nucleophile
| Substituent (X) | Hammett Constant (σp) | Electronic Effect | Expected Relative Rate (krel) |
| -NO₂ | 0.78 | Strong EWG | Very High (> 100) |
| -CN | 0.66 | Strong EWG | High (~50) |
| -COCH₃ | 0.50 | Moderate EWG | Moderate (~10) |
| -H | 0.00 | Neutral | Very Low (~1) |
| -CH₃ | -0.17 | Weak EDG | Extremely Low (<< 1) |
| -OCH₃ | -0.27 | Moderate EDG | Negligible |
Note: These are hypothetical relative rates for illustrative purposes, based on established electronic effects.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount for a reliable comparison. Here, we outline general protocols for monitoring the kinetics of the Suzuki-Miyaura coupling and SNAr reactions.
Protocol 1: Kinetic Monitoring of Suzuki-Miyaura Coupling by HPLC
This protocol describes the monitoring of product formation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Substituted bromobenzamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (a compound not involved in the reaction, for accurate quantification)
-
Reaction vessel with temperature control and magnetic stirring
-
Syringes and needles for sampling
-
HPLC system with a suitable column and detector
Workflow for Kinetic Analysis by HPLC
Caption: A typical workflow for monitoring reaction kinetics using HPLC.
Protocol 2: Kinetic Monitoring of SNAr by UV-Vis Spectrophotometry
This protocol is suitable when the product of the SNAr reaction has a significantly different UV-Vis absorption spectrum compared to the reactants.
Materials:
-
Substituted bromobenzamide (with a strong EWG)
-
Nucleophile (e.g., a substituted phenoxide)
-
Solvent (e.g., DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the substituted bromobenzamide and the nucleophile in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) of the product.
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at the λ_max of the product over time.
-
Equilibrate the cuvette containing the bromobenzamide solution in the spectrophotometer at the desired reaction temperature.
-
To initiate the reaction, inject a small volume of the nucleophile stock solution into the cuvette and mix rapidly.
-
Immediately start data acquisition.
-
The rate of the reaction can be determined from the initial slope of the absorbance versus time plot, using the Beer-Lambert law (A = εbc) to convert absorbance to concentration.
Conclusion
The reaction kinetics of substituted bromobenzamides are highly tunable through the strategic placement of electron-donating and electron-withdrawing groups. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, electron-withdrawing groups generally accelerate the reaction by facilitating the oxidative addition step. In contrast, for nucleophilic aromatic substitution, strong electron-withdrawing groups are essential for activating the ring and stabilizing the negatively charged intermediate, thus dramatically increasing the reaction rate.
The choice of experimental technique for kinetic monitoring depends on the specific reaction and the properties of the reactants and products. HPLC is a versatile method for a wide range of reactions, while UV-Vis spectrophotometry offers a continuous and often simpler method when there are distinct changes in the electronic absorption spectra during the reaction. A thorough understanding of these principles and experimental methodologies empowers researchers to design more efficient syntheses and to develop novel molecules with desired properties.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,6-difluorobenzamide
Section 1: Hazard Assessment & Core Principles of Disposal
As drug development professionals, our responsibility extends from synthesis to the safe and compliant disposal of every chemical we handle. 4-Bromo-2,6-difluorobenzamide, a halogenated aromatic amide, must be treated as a potentially hazardous substance. Based on data from analogous compounds like 4-Bromo-2,6-difluorobenzaldehyde, we can anticipate the following hazards:
-
Acute Toxicity: Likely to be toxic or harmful if swallowed.[3][4]
-
Irritation: Expected to cause skin and serious eye irritation.[5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specialized disposal to prevent ecological damage.[1]
The foundational principle of disposal is waste prevention. Prudent laboratory management, including careful experimental planning to minimize the quantities of chemicals used, is the first and most effective step in reducing hazardous waste.[7] Never dispose of this chemical or its waste down the sewer drain or in the regular trash.[8]
Section 2: Personal Protective Equipment (PPE)
Handling this compound, both in its pure form and as waste, requires a stringent commitment to personal safety. All handling and waste consolidation activities must be performed inside a certified chemical fume hood.[9][10] The following table summarizes the mandatory PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield offers an additional layer of protection against splashes during waste consolidation.[10] |
| Hand Protection | Chemically Resistant Gloves (e.g., Nitrile) | Provides a barrier against dermal absorption. Double-gloving is recommended when handling concentrated waste.[1][10] |
| Body Protection | Chemical-Resistant Laboratory Coat | Must be fully buttoned to protect against accidental spills. An apron can be worn over the lab coat for added protection.[10] |
| Respiratory Protection | N95 Respirator or Higher | Required if there is any risk of aerosolization or dust generation outside of a certified chemical fume hood.[10] |
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that hinges on meticulous segregation and labeling. The presence of bromine and fluorine atoms classifies this compound's waste as halogenated organic waste , which has a distinct and more costly disposal pathway than non-halogenated waste.[11][12]
Step 1: Waste Segregation
Immediately upon generation, all waste streams containing this compound must be segregated.
-
Solid Waste: Collect unused reagents, contaminated filter paper, and spill cleanup materials in a dedicated solid waste container.
-
Liquid Waste: Collect reaction mother liquors and rinse solutions (rinsates) in a dedicated liquid waste container. The first rinse of any container must be collected as hazardous waste.[8]
-
Critical Separation: Do NOT mix halogenated waste with non-halogenated organic waste.[11][12] Commingling these waste streams significantly increases disposal costs and can violate regulatory requirements. Also, keep this waste stream separate from incompatible materials like strong oxidizing agents, acids, or bases.[9]
Step 2: Containerization
-
Select the Right Container: Use only sturdy, leak-proof, and chemically compatible containers provided by or approved by your EHS department.[8] Ensure the container has a secure, tight-fitting lid.
-
Labeling: This is a critical compliance step. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages. Chemical abbreviations are not acceptable.[10]
-
The date waste accumulation began.[10]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[12]
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][12] Do not fill the container beyond 90% capacity (or to the shoulder) to allow for expansion and prevent spills.[8][11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within your laboratory.[10][12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[8][13]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or you are finished generating this type of waste, submit a request for pickup to your institution's EHS or hazardous waste management department.[8][14]
-
Do not attempt to dispose of the chemical yourself. The final disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[15][16][17] This process is managed exclusively by licensed hazardous waste disposal professionals.[10]
Section 4: Emergency Procedures for Spills
Accidents can occur despite the best precautions. A swift and correct response is vital.[9]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[9][10]
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.[10]
-
Contain the Spill: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical sorbent.[18]
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[18] All materials used for cleanup must also be disposed of as hazardous waste.[10]
-
Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water.
-
Report: Report all spills to your laboratory supervisor and your institution's EHS department, following their specific incident reporting procedures.[9]
Workflow for Proper Disposal
The following diagram outlines the decision-making process for the compliant disposal of this compound waste.
Caption: Decision workflow for compliant chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. benchchem.com [benchchem.com]
- 14. mtu.edu [mtu.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. capotchem.com [capotchem.com]
- 17. researchgate.net [researchgate.net]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
